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  • Product: 4-Chloro-2-{[(4-chlorophenyl)amino]methyl}phenol
  • CAS: 100726-67-8

Core Science & Biosynthesis

Foundational

Chemical structure and physicochemical properties of 4-Chloro-2-{[(4-chlorophenyl)amino]methyl}phenol

An In-Depth Technical Guide to the Synthesis, Characterization, and Physicochemical Profiling of 4-Chloro-2-{[(4-chlorophenyl)amino]methyl}phenol Foreword: Navigating the Landscape of a Novel Chemical Entity In the realm...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Synthesis, Characterization, and Physicochemical Profiling of 4-Chloro-2-{[(4-chlorophenyl)amino]methyl}phenol

Foreword: Navigating the Landscape of a Novel Chemical Entity

In the realm of chemical research and drug development, we occasionally encounter compounds that, despite their structural plausibility, are not yet characterized in the public scientific literature. The subject of this guide, 4-Chloro-2-{[(4-chlorophenyl)amino]methyl}phenol, is one such entity. A thorough search of established chemical databases reveals a notable absence of experimental data for this specific molecule.

This guide, therefore, deviates from a standard report of known properties. Instead, it serves as a comprehensive roadmap for the researcher, scientist, or drug development professional. It is designed from the ground up to provide the scientific rationale, field-proven methodologies, and analytical strategies required to synthesize, purify, and rigorously characterize this novel compound. We will proceed from first principles, leveraging established chemical reactions and state-of-the-art analytical techniques to build a complete physicochemical profile. This document is structured to be a self-validating system, where each proposed step provides the necessary controls and data to confirm the success of the preceding one.

Molecular Structure and Rationale for Investigation

The structure of 4-Chloro-2-{[(4-chlorophenyl)amino]methyl}phenol combines several key functional groups that suggest potential for biological activity and further chemical modification.

Figure 1: Chemical structure of 4-Chloro-2-{[(4-chlorophenyl)amino]methyl}phenol.

The molecule is a Mannich base, characterized by the β-amino-carbonyl (or, in this case, β-amino-phenol) motif. This structural class is of significant interest in medicinal chemistry due to its prevalence in natural products and pharmacologically active compounds. The presence of two chlorophenyl groups suggests potential for interactions with hydrophobic pockets in biological targets and may influence metabolic stability.

Proposed Synthesis: The Mannich Reaction

The most direct and logical synthetic route to 4-Chloro-2-{[(4-chlorophenyl)amino]methyl}phenol is the Mannich reaction. This is a three-component condensation involving an active hydrogen compound (4-chlorophenol), an aldehyde (formaldehyde), and a primary or secondary amine (4-chloroaniline).

SynthesisWorkflow Phenol 4-Chlorophenol Mixing 1. Reactant Mixing (Ethanol, RT) Phenol->Mixing Formaldehyde Formaldehyde Formaldehyde->Mixing Aniline 4-Chloroaniline Aniline->Mixing Reflux 2. Reaction (Reflux, 24h) Mixing->Reflux Workup 3. Aqueous Workup & Extraction (EtOAc) Reflux->Workup Purification 4. Purification (Column Chromatography) Workup->Purification Product Target Compound Purification->Product

Figure 2: Proposed synthetic workflow for the target compound via the Mannich reaction.

Experimental Protocol: Synthesis
  • Rationale: The choice of ethanol as a solvent is based on its ability to dissolve all three reactants and its suitable boiling point for reflux. The reaction mechanism involves the initial formation of an Eschenmoser-like salt or an iminium ion from formaldehyde and 4-chloroaniline, which then undergoes electrophilic aromatic substitution onto the electron-rich 4-chlorophenol ring, directed to the ortho position by the activating hydroxyl group.

  • Procedure:

    • To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-chlorophenol (1.0 eq), 4-chloroaniline (1.0 eq), and ethanol (100 mL).

    • Stir the mixture at room temperature until all solids are dissolved.

    • Add aqueous formaldehyde (37% solution, 1.1 eq) dropwise to the stirred solution.

    • Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate mobile phase.

    • After completion, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

    • Redissolve the resulting residue in ethyl acetate (150 mL) and transfer to a separatory funnel.

    • Wash the organic layer sequentially with water (2 x 100 mL) and brine (1 x 100 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.

Experimental Protocol: Purification
  • Rationale: The crude product will likely contain unreacted starting materials and potential side products (e.g., bis-substituted products). Flash column chromatography is the standard and most effective method for isolating the desired product with high purity.

  • Procedure:

    • Prepare a silica gel slurry in a suitable non-polar solvent (e.g., hexane).

    • Pack a glass column with the slurry to create the stationary phase.

    • Dissolve the crude product in a minimal amount of dichloromethane or ethyl acetate and adsorb it onto a small amount of silica gel.

    • Dry-load the adsorbed product onto the top of the column.

    • Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 5% ethyl acetate and gradually increasing to 30%).

    • Collect fractions and analyze them by TLC.

    • Combine the fractions containing the pure product (as determined by a single spot on TLC) and remove the solvent under reduced pressure to yield the purified 4-Chloro-2-{[(4-chlorophenyl)amino]methyl}phenol.

Structural Confirmation and Characterization

A rigorous analytical workflow is essential to unequivocally confirm the identity and purity of the synthesized compound.

cluster_0 Primary Structure Confirmation cluster_1 Functional Group & Purity Analysis cluster_2 Physicochemical Properties NMR NMR Spectroscopy (¹H, ¹³C, 2D) MS Mass Spectrometry (HRMS) IR IR Spectroscopy EA Elemental Analysis MP Melting Point Sol Solubility pKa pKa Determination logP logP Determination Purified_Compound Purified Product Purified_Compound->NMR Purified_Compound->MS Purified_Compound->IR Purified_Compound->EA Purified_Compound->MP Purified_Compound->Sol Purified_Compound->pKa Purified_Compound->logP

Figure 3: Analytical workflow for compound characterization.

Spectroscopic and Analytical Data (Predicted)
TechniqueExpected Observations
¹H NMR (in CDCl₃)- Aromatic protons (AA'BB' systems for both rings).- A singlet for the methylene (-CH₂) bridge (approx. 4.0-4.5 ppm).- A broad singlet for the amine (-NH-) proton.- A broad singlet for the phenolic (-OH) proton.
¹³C NMR (in CDCl₃)- Aromatic carbons in the 110-160 ppm range.- A signal for the methylene carbon (-CH₂) around 45-55 ppm.
IR (ATR)- Broad O-H stretch (~3300-3500 cm⁻¹).- N-H stretch (~3350-3450 cm⁻¹).- Aromatic C-H stretches (~3000-3100 cm⁻¹).- C=C aromatic ring stretches (~1450-1600 cm⁻¹).- C-N and C-O stretches (~1200-1300 cm⁻¹).- C-Cl stretch (~700-800 cm⁻¹).
HRMS (ESI+) Expected [M+H]⁺ peak corresponding to the exact mass of C₁₃H₁₂Cl₂NO.
Elemental Analysis Calculated %C, %H, %N should match experimental values within ±0.4%.

Physicochemical Properties: Prediction and Experimental Determination

Understanding the physicochemical properties of a compound is critical for any application, particularly in drug development where they govern absorption, distribution, metabolism, and excretion (ADME).

Computationally Predicted Properties

In the absence of experimental data, computational models provide valuable estimates. These values should be considered preliminary and must be confirmed experimentally.

PropertyPredicted ValueMethod/Source
Molecular Formula C₁₃H₁₁Cl₂NO-
Molecular Weight 268.14 g/mol -
logP (Octanol/Water)~3.5 - 4.5ALOGPS, ChemDraw
Aqueous Solubility Low / Poorly SolublePredicted from logP
pKa (Phenolic OH) ~9.0 - 10.0ACD/Labs Percepta
pKa (Amine NH) ~3.0 - 4.0ACD/Labs Percepta
Experimental Protocols for Physicochemical Characterization
  • Melting Point Determination:

    • Place a small amount of the dried, purified solid into a capillary tube.

    • Use a calibrated melting point apparatus.

    • Heat the sample slowly (1-2 °C/min) near the expected melting point.

    • Record the temperature range from the appearance of the first liquid drop to the complete liquefaction of the solid. A sharp melting range (e.g., < 2 °C) is an indicator of high purity.

  • Solubility Assessment:

    • Add a known mass (e.g., 1 mg) of the compound to a fixed volume (e.g., 1 mL) of various solvents (e.g., water, PBS pH 7.4, ethanol, DMSO, acetone) in separate vials.

    • Agitate the vials at a constant temperature (e.g., 25 °C) for 24 hours.

    • Visually inspect for undissolved solid to qualitatively classify solubility (e.g., soluble, sparingly soluble, insoluble).

    • For quantitative analysis, centrifuge the samples, and measure the concentration of the compound in the supernatant using a calibrated UV-Vis spectrophotometer.

  • pKa Determination by Potentiometric Titration:

    • Dissolve a precise amount of the compound in a mixed solvent system (e.g., water/methanol) to ensure solubility.

    • Titrate the solution with a standardized solution of NaOH while monitoring the pH with a calibrated electrode.

    • Plot the pH versus the volume of titrant added.

    • The pKa values can be determined from the midpoints of the buffer regions in the resulting titration curve, corresponding to the phenolic and (potentially) the amine functionalities.

Potential Applications and Further Research

Based on its structure as a substituted aminomethyl phenol, 4-Chloro-2-{[(4-chlorophenyl)amino]methyl}phenol could be investigated for a variety of biological activities. Related structures have shown promise as:

  • Antimicrobial agents: The phenolic and halogenated aromatic motifs are common in antibacterial and antifungal compounds.

  • Anticancer agents: Many phenolic compounds exhibit cytotoxic effects against cancer cell lines through various mechanisms, including the induction of apoptosis.

  • Enzyme inhibitors: The structure could serve as a scaffold for designing inhibitors for enzymes with specific hydrophobic and hydrogen-bonding pockets.

Further research should focus on in vitro screening against a panel of bacterial strains, cancer cell lines, and relevant enzymes to identify any potential biological activity. If activity is found, subsequent studies would involve medicinal chemistry efforts to optimize the structure for improved potency and selectivity.

References

  • Mannich Reaction Overviews

    • Title: March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure
    • Source: Wiley
    • URL: [Link]

  • Chromatography Principles

    • Title: Principles of Instrumental Analysis
    • Source: Cengage Learning
    • URL: [Link]

  • Spectroscopic Identification

    • Title: Spectrometric Identific
    • Source: Wiley
    • URL: [Link]

  • Physicochemical Property Prediction

    • Title: ACD/Percepta
    • Source: Advanced Chemistry Development, Inc. (ACD/Labs)
    • URL: [Link]

  • Synthesis of Related Mannich Bases

    • Title: Synthesis of 4-chloro-2-(thiomorpholin-4-ylmethyl)phenol
    • Source: Molecules (MDPI)
    • URL: [Link][1]

Sources

Exploratory

A Technical Guide to the Spectroscopic Characterization of 4-Chloro-2-{[(4-chlorophenyl)amino]methyl}phenol

This in-depth technical guide provides a comprehensive analysis of the spectroscopic characterization of 4-Chloro-2-{[(4-chlorophenyl)amino]methyl}phenol, a molecule of interest in pharmaceutical and chemical research. T...

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Author: BenchChem Technical Support Team. Date: March 2026

This in-depth technical guide provides a comprehensive analysis of the spectroscopic characterization of 4-Chloro-2-{[(4-chlorophenyl)amino]methyl}phenol, a molecule of interest in pharmaceutical and chemical research. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the application of Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), and Mass Spectrometry (MS) for the structural elucidation of this compound.

Introduction

4-Chloro-2-{[(4-chlorophenyl)amino]methyl}phenol is a substituted phenol derivative with potential applications in various fields of chemistry and pharmacology. Accurate structural confirmation and purity assessment are paramount for its use in any research or development endeavor. This guide will walk you through the core analytical techniques—NMR, FTIR, and MS—providing not just procedural steps but the underlying scientific rationale for a robust and self-validating characterization process.

Molecular Structure and Key Functional Groups

A thorough understanding of the molecular structure is the foundation for interpreting spectroscopic data. The structure of 4-Chloro-2-{[(4-chlorophenyl)amino]methyl}phenol contains several key features that will give rise to characteristic signals in each analytical technique.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_interp Data Interpretation Dissolve_Sample Dissolve in Deuterated Solvent Add_TMS Add TMS Standard Dissolve_Sample->Add_TMS 1H_NMR Acquire ¹H NMR Add_TMS->1H_NMR 13C_NMR Acquire ¹³C NMR 1H_NMR->13C_NMR D2O_Exchange D₂O Exchange 1H_NMR->D2O_Exchange Analyze_1H Analyze Chemical Shifts, Multiplicity, Integration 1H_NMR->Analyze_1H Analyze_13C Analyze Chemical Shifts 13C_NMR->Analyze_13C D2O_Exchange->Analyze_1H Structure_Elucidation Elucidate Final Structure Analyze_1H->Structure_Elucidation Analyze_13C->Structure_Elucidation

Caption: Workflow for NMR-based structural elucidation.

Part 2: Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is an excellent technique for identifying the functional groups present in a molecule by detecting the vibrations of its bonds.

Experimental Protocol:

  • Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or as a KBr pellet. For ATR, a small amount of the solid sample is placed directly on the crystal.

  • Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹). A background spectrum should be collected first.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups in the molecule.

Data Interpretation and Expected Absorption Bands:

Functional Group Expected Wavenumber (cm⁻¹) Appearance Rationale
O-H (Phenolic)3200 - 3550Broad, strongThe broadness is due to hydrogen bonding. [1][2]
N-H (Secondary Amine)3300 - 3500Medium, sharpThe N-H stretch of a secondary amine typically appears as a single sharp peak. [3]
C-H (Aromatic)3000 - 3100Medium to weak, sharpStretching vibrations of C-H bonds on the aromatic rings. [1]
C-H (Aliphatic)2850 - 3000Medium, sharpStretching vibrations of the methylene C-H bonds. [1]
C=C (Aromatic)1450 - 1600Medium to strong, sharpCharacteristic skeletal vibrations of the aromatic rings. [2]
C-N (Aromatic Amine)1250 - 1335Medium to strongStretching vibration of the bond between the aromatic carbon and the nitrogen. [3]
C-O (Phenolic)1150 - 1250StrongStretching vibration of the carbon-oxygen bond of the phenol. [2]
C-Cl (Aryl Halide)1000 - 1100Medium to strongThe C-Cl stretching vibration.

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.

Experimental Protocol:

  • Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

  • Ionization: Electron Ionization (EI) is a common technique for small molecules, leading to extensive and reproducible fragmentation. [4]Softer ionization techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI) can be used to preserve the molecular ion. [4]3. Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z).

  • Detection: The abundance of each ion is measured to generate the mass spectrum.

Data Interpretation and Expected Fragmentation:

The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. The presence of two chlorine atoms will result in a characteristic isotopic pattern for the molecular ion and any chlorine-containing fragments. A compound with two chlorine atoms will exhibit M, M+2, and M+4 peaks with a specific intensity ratio.

Molecular Weight Calculation: C₁₃H₁₂Cl₂NO = (13 * 12.011) + (12 * 1.008) + (2 * 35.453) + (1 * 14.007) + (1 * 15.999) = 284.15 g/mol

Expected Key Fragments:

  • Molecular Ion (M⁺): A cluster of peaks around m/z 283, 285, and 287 due to the isotopes of chlorine (³⁵Cl and ³⁷Cl). The relative intensities will be approximately 9:6:1.

  • Loss of a Chlorine Atom ([M-Cl]⁺): A fragment corresponding to the loss of a chlorine radical will be observed.

  • Benzylic Cleavage: Cleavage of the bond between the methylene group and the aniline nitrogen is a likely fragmentation pathway. This would lead to the formation of a chlorophenylaminomethyl cation or a chlorophenol cation.

  • Cleavage of the C-N bond: The bond between the methylene carbon and the nitrogen may cleave, leading to fragments corresponding to the chlorophenol and chlorophenylamine moieties.

MS_Fragmentation M+ Molecular Ion (M⁺) m/z ≈ 284 Fragment1 [M-Cl]⁺ M+->Fragment1 Loss of Cl Fragment2 Benzylic Cleavage Fragments M+->Fragment2 Benzylic Cleavage Fragment3 C-N Cleavage Fragments M+->Fragment3 C-N Bond Cleavage

Caption: Potential fragmentation pathways in mass spectrometry.

Conclusion

The combined application of NMR, FTIR, and Mass Spectrometry provides a powerful and comprehensive approach to the structural characterization of 4-Chloro-2-{[(4-chlorophenyl)amino]methyl}phenol. By carefully acquiring and interpreting the data from each technique, researchers can confidently confirm the identity, purity, and structure of this compound, ensuring the integrity of their subsequent studies. This guide serves as a practical framework for this analytical endeavor, grounded in established scientific principles and best practices.

References

  • Chen J., Gu B., LeBoeuf E.J., Pan H., Dai S., Tumer M., Koksal H., Serin S., Digrak M. Spectroscopic characterization of the structural and functional properties of natural organic matter fractions. Transit. Met. Chem. 1999;24:13–17. doi: 10.1016/s0045-6535(02)00041-3. [DOI] [PubMed] [Google Scholar]
  • Shinde, A., Vhanale, B., & Deshmukh, N. (2021). Synthesis, characterization, spectroscopic studies and biological evaluation of Schiff bases derived from 1–hydroxy-2-acetonapthanone. PMC. [Link]

  • Universallab. (2024, June 16). FTIR Spectrum Analysis--Meaning and Application of Each Peak. [Link]

  • IJRAR. (2019). synthesis and spectral characterization of schiff base complexes derived from heterocyclic compound. [Link]

  • Siddiqui, H. L., Iqbal, A., Ahmad, S., & Weaver, G. W. (2006). Synthesis and Spectroscopic Studies of New Schiff Bases. Molecules, 11(3), 206–211. [Link]

  • InstaNANO. FTIR Functional Group Database Table with Search. [Link]

  • Scribd. Halogen Fragmentation in Mass Spectrometry. [Link]

  • Efil, K., Şen, F., Bekdemir, Y., & Büyükgüngör, O. (2012). 4-Chloro-2-[(4-chlorobenzylidene)amino]phenol. Acta Crystallographica Section E: Structure Reports Online, 68(6), o1731. [Link]

  • General Fragmentation Modes. [Link]

  • ResearchGate. The 13 C NMR chemical shift values ( d ppm) of aniline and 2-butylthioaniline in DMSO- d 6. [Link]

  • IntechOpen. (2025, April 15). Structural Elucidation and Theoretical DFT Studies of Novel Schiff Base Metal Complexes Derived from 2-aminothiophenol. [Link]

  • Biological Magnetic Resonance Bank. bmse000461 4-Chlorophenol. [Link]

  • Doc Brown's Chemistry. (2026, March 10). 1H proton nmr spectrum of phenol C6H6O C6H5OH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 phenol 1-H nmr explaining spin-spin coupling for line splitting. [Link]

  • IntechOpen. (2017, June 7). Interpretation of Mass Spectra. [Link]

  • Chemistry LibreTexts. (2024, September 20). 17.11: Spectroscopy of Alcohols and Phenols. [Link]

  • University of Colorado Boulder. IR: amines. [Link]

  • The Royal Society of Chemistry. S1 Supplementary Information Convenient conversion of hazardous nitrobenzene derivatives to aniline analogues by Ag nanoparticle. [Link]

  • Tables For Organic Structure Analysis. [Link]

  • Organic Chemistry Data. (2020, February 14). NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]

  • Chemical shifts. [Link]

  • Indonesian Journal of Science & Technology. (2019, April 1). How to Read and Interpret FTIR Spectroscope of Organic Material. [Link]

  • Save My Exams. (2025, September 24). Fragmentation in Mass Spectrometry - IB Chemistry Notes. [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]

  • ACS Publications. (1966). Mass Spectrometric Analysis. Aromatic Halogenated Compounds. Analytical Chemistry, 38(11), 1541-1546. [Link]

  • NIST WebBook. Phenol, 4-chloro-2-methyl-. [Link]

  • Zhang, X. (2009). 4-Chloro-2-[(E)-(2-chlorophenyl)iminomethyl]phenol. Acta Crystallographica Section E: Crystallographic Communications, 65(3), o549. [Link]

  • MDPI. (2005). Synthesis of 4-chloro-2-(thiomorpholin-4-ylmethyl)phenol. [Link]

  • Chemguide. mass spectra - fragmentation patterns. [Link]

  • MDPI. (2005, July 1). Synthesis of 4-chloro-2-(thiomorpholin-4-ylmethyl)phenol. [Link]

  • PubChem. 4-Chloro-2-[(4-chlorobenzylidene)amino]phenol. [Link]

  • ResearchGate. 4-Chloro-2-[(E)-(2-chlorophenyl)iminomethyl]phenol. [Link]

  • SpectraBase. 4-Chloro-2-methyl-phenol - Optional[MS (GC)] - Spectrum. [Link]

  • Mass Spectrometry: Fragmentation. [Link]

  • AIR Unimi. NMR SPECTRA OF CHAPTER 1. [Link]

  • Li, W. & Zhang, J. (2010). 2-[(4-Chlorophenyl)aminomethyl]phenol. Acta Crystallographica Section E: Crystallographic Communications, 66(1), o14. [Link]

Sources

Foundational

A Technical Guide to Molecular Docking and Binding Affinity Analysis of CAS 100726-67-8 (CP-96,345) with the Human Neurokinin-1 Receptor

An In-Depth Whitepaper for Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive framework for investigating the molecular interactions between the small molec...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for investigating the molecular interactions between the small molecule antagonist CAS 100726-67-8, commercially known as CP-96,345, and its biological target, the human Neurokinin-1 (NK1) receptor. While the user's initial query mentioned "enzyme binding," it is critical to clarify that CP-96,345 is a potent and selective antagonist of the NK1 receptor, a G-protein coupled receptor (GPCR), not a classical enzyme.[1] This distinction is vital for accurately modeling its mechanism of action. This guide will navigate the user through the theoretical underpinnings and practical execution of molecular docking simulations to predict the binding pose and affinity of CP-96,345. Furthermore, it will detail the experimental methodologies for determining binding affinity, thereby offering a holistic approach to characterizing this significant receptor-ligand interaction.

Introduction: The Significance of CP-96,345 and the Neurokinin-1 Receptor

The Neurokinin-1 (NK1) receptor, also known as the tachykinin receptor 1 (TACR1), is a GPCR predominantly activated by the neuropeptide Substance P.[2] This signaling pathway is implicated in a multitude of physiological and pathophysiological processes, including pain transmission, inflammation, and emesis.[3] Consequently, the NK1 receptor has emerged as a compelling therapeutic target for various conditions.

CP-96,345 (CAS 100726-67-8) was a landmark discovery in pharmacology as one of the first potent and selective non-peptide antagonists of the NK1 receptor.[3][4] Its development spurred further research into non-peptide antagonists, leading to clinically approved drugs for chemotherapy-induced nausea and vomiting.[4] Understanding the precise molecular interactions that govern the high-affinity binding of CP-96,345 to the NK1 receptor is paramount for the rational design of next-generation therapeutics with improved efficacy and selectivity.

This guide will provide the necessary protocols and theoretical background to computationally and experimentally dissect this interaction, serving as a model workflow for the broader field of GPCR-targeted drug discovery.

Computational Analysis: Molecular Docking of CP-96,345 to the NK1 Receptor

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. The primary goals are to predict the binding mode and to estimate the binding affinity, typically represented by a scoring function.

Theoretical Framework

The docking process involves two main components: a search algorithm and a scoring function. The search algorithm generates a large number of possible conformations of the ligand within the receptor's binding site. The scoring function then estimates the binding free energy for each conformation, and the pose with the most favorable score is considered the most likely binding mode.

For GPCRs like the NK1 receptor, the binding site is often a deep, hydrophobic pocket within the transmembrane helices. Non-peptide antagonists, such as CP-96,345, have been shown to bind to this intracellular part of the receptor, distinct from the binding site of the endogenous peptide ligand, Substance P.

Experimental Protocol: A Step-by-Step Molecular Docking Workflow

This protocol outlines a general workflow for docking CP-96,345 to the human NK1 receptor using widely available molecular modeling software.

Step 1: Receptor Preparation

  • Obtain the Receptor Structure: Download the crystal structure of the human NK1 receptor from the Protein Data Bank (PDB). Several structures are available, for instance, PDB IDs: 6E59, 6HLP, and 6J21. It is advisable to select a high-resolution structure co-crystallized with an antagonist similar to CP-96,345.

  • Pre-processing:

    • Remove water molecules and any co-crystallized ligands and ions that are not relevant to the binding interaction.

    • Add hydrogen atoms, as they are typically not resolved in crystal structures.

    • Assign partial charges to each atom of the receptor using a force field (e.g., AMBER, CHARMm).

    • Repair any missing side chains or loops in the protein structure using built-in tools in molecular modeling software.

Step 2: Ligand Preparation

  • Obtain the Ligand Structure: The 3D structure of CP-96,345 can be obtained from chemical databases like PubChem or generated from its 2D structure using molecular modeling software.

  • Energy Minimization: Perform an energy minimization of the ligand's 3D structure to obtain a low-energy, stable conformation.

  • Assign Charges: Assign partial charges to the ligand atoms, consistent with the force field used for the receptor.

Step 3: Docking Simulation

  • Define the Binding Site (Grid Generation): Define the search space for the docking algorithm by creating a grid box around the known binding site of non-peptide antagonists in the NK1 receptor. This site is typically located within the transmembrane helices. Key interacting residues for non-peptide antagonists include Gln165, His197, His265, and Tyr287.

  • Run the Docking Algorithm: Execute the docking simulation using a chosen algorithm (e.g., Lamarckian Genetic Algorithm in AutoDock). The software will generate a series of possible binding poses for CP-96,345 within the defined grid box.

Step 4: Analysis of Docking Results

  • Scoring and Ranking: The docking software will provide a score for each generated pose, indicating the predicted binding affinity. Rank the poses based on their scores.

  • Visual Inspection: Visually inspect the top-ranked poses using molecular visualization software (e.g., PyMOL, Chimera). Analyze the interactions between the ligand and the receptor, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking.

  • Interaction Analysis: Identify the key amino acid residues of the NK1 receptor that are forming interactions with CP-96,345. Compare these with published data on the binding of other non-peptide antagonists to validate the docking results.

Diagram: Molecular Docking Workflow

MolecularDockingWorkflow cluster_receptor Receptor Preparation cluster_ligand Ligand Preparation cluster_docking Docking Simulation cluster_analysis Result Analysis Receptor_PDB Obtain Receptor Structure (PDB) Preprocess Pre-process (Remove water, add hydrogens, assign charges) Receptor_PDB->Preprocess Grid_Gen Define Binding Site (Grid Generation) Preprocess->Grid_Gen Ligand_Structure Obtain Ligand Structure Energy_Min Energy Minimization Ligand_Structure->Energy_Min Assign_Charges_L Assign Charges Energy_Min->Assign_Charges_L Run_Docking Run Docking Algorithm Assign_Charges_L->Run_Docking Grid_Gen->Run_Docking Scoring Scoring and Ranking Poses Run_Docking->Scoring Visualization Visual Inspection of Interactions Scoring->Visualization Interaction_Analysis Identify Key Residues Visualization->Interaction_Analysis

Caption: A generalized workflow for molecular docking studies.

Experimental Determination of Binding Affinity

While molecular docking provides valuable predictions, experimental validation is crucial. Binding affinity is a measure of the strength of the interaction between a ligand and a receptor, and it is typically quantified by the dissociation constant (Kd), the inhibition constant (Ki), or the half-maximal inhibitory concentration (IC50).

Key Binding Affinity Parameters
  • Kd (Dissociation Constant): The concentration of ligand at which half of the receptor binding sites are occupied at equilibrium. A lower Kd indicates a higher binding affinity.

  • Ki (Inhibition Constant): The dissociation constant of an inhibitor. It represents the concentration of a competing ligand that would occupy 50% of the receptors if no radioligand were present.

  • IC50 (Half-maximal Inhibitory Concentration): The concentration of an inhibitor that is required to inhibit 50% of a specific biological response. For competitive binding assays, the Ki can be calculated from the IC50 using the Cheng-Prusoff equation.

Experimental Protocol: Radioligand Binding Assay

Radioligand binding assays are a common and sensitive method for determining the binding affinity of ligands to receptors.[5][6] The following is a generalized protocol for a competitive radioligand binding assay to determine the Ki of CP-96,345 for the NK1 receptor.

Step 1: Preparation of Reagents and Materials

  • Cell Membranes: Prepare cell membranes from a cell line recombinantly expressing the human NK1 receptor.

  • Radioligand: A radiolabeled ligand that binds to the NK1 receptor with high affinity and specificity (e.g., [³H]-Substance P or a suitable radiolabeled antagonist).

  • Unlabeled Ligand (Competitor): A series of dilutions of the unlabeled test compound, CP-96,345.

  • Assay Buffer: A buffer solution that maintains the stability and activity of the receptor.

  • Filtration Apparatus: A cell harvester and glass fiber filters.

  • Scintillation Counter: To measure radioactivity.

Step 2: Assay Procedure

  • Incubation: In a multi-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the unlabeled competitor (CP-96,345). Also include control wells for total binding (no competitor) and non-specific binding (a high concentration of a known unlabeled ligand).

  • Equilibration: Incubate the plate at a specific temperature for a sufficient time to allow the binding to reach equilibrium.

  • Filtration: Rapidly separate the bound and free radioligand by filtering the contents of each well through the glass fiber filters. The receptors and bound radioligand will be retained on the filter, while the unbound radioligand will pass through.

  • Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

Step 3: Data Analysis

  • Calculate Specific Binding: For each concentration of the competitor, subtract the non-specific binding from the total binding to obtain the specific binding.

  • Generate a Competition Curve: Plot the specific binding as a function of the logarithm of the competitor concentration. This will generate a sigmoidal dose-response curve.

  • Determine the IC50: From the competition curve, determine the concentration of CP-96,345 that inhibits 50% of the specific binding of the radioligand (the IC50 value).

  • Calculate the Ki: Convert the IC50 value to a Ki value using the Cheng-Prusoff equation:

    • Ki = IC50 / (1 + [L]/Kd)

    • Where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand.

Diagram: Principle of Competitive Radioligand Binding Assay

BindingAssay cluster_components Assay Components cluster_binding Binding Equilibria cluster_measurement Measurement cluster_analysis_exp Data Analysis Receptor NK1 Receptor TotalBinding Total Binding: Receptor + *L Receptor->TotalBinding CompetitiveBinding Competitive Binding: Receptor + *L + Competitor Receptor->CompetitiveBinding NonSpecific Non-Specific Binding: Receptor + *L + High [Competitor] Receptor->NonSpecific RadioLigand Radiolabeled Ligand (*L) RadioLigand->TotalBinding RadioLigand->CompetitiveBinding RadioLigand->NonSpecific Competitor Unlabeled Competitor (CP-96,345) Competitor->CompetitiveBinding Competitor->NonSpecific Separation Separation of Bound and Free *L (Filtration) CompetitiveBinding->Separation Counting Quantification of Bound *L (Scintillation Counting) Separation->Counting CompetitionCurve Generate Competition Curve Counting->CompetitionCurve IC50 Determine IC50 CompetitionCurve->IC50 Ki Calculate Ki IC50->Ki

Caption: The principle of a competitive radioligand binding assay.

Data Presentation and Interpretation

A crucial aspect of both computational and experimental studies is the clear presentation and critical interpretation of the results.

Molecular Docking Results

The primary outputs of a molecular docking study are the predicted binding pose and the docking score. The binding pose should be visualized to understand the specific interactions between the ligand and the receptor. Key interactions to note include:

  • Hydrogen bonds: These are strong, directional interactions that are critical for binding affinity and specificity.

  • Hydrophobic interactions: The burial of nonpolar surfaces of the ligand and receptor away from water contributes significantly to binding.

  • Electrostatic interactions: Interactions between charged groups on the ligand and receptor.

  • Pi-stacking and cation-pi interactions: Aromatic rings in the ligand and receptor can interact favorably.

The docking score provides a quantitative estimate of the binding affinity. While these scores are useful for ranking different ligands, they are not always accurate in predicting the absolute binding affinity. Therefore, it is essential to correlate docking scores with experimental data.

Binding Affinity Data

Experimental binding affinity data for CP-96,345 against the NK1 receptor from various studies are summarized in the table below.

Parameter Value Species Assay Conditions Reference
IC50 0.77 nMHumanNot specified[7]
Ki 59.6 nMRatInhibition of [¹²⁵I]-Bolton-Hunter-conjugated substance P binding[8]
Ki 82.0 nMRatInhibition of [¹²⁵I]-Bolton-Hunter-conjugated substance P binding[8]
pIC50 5.4 - 5.7Guinea-pigInhibition of tachykinin-mediated contractile responses[9]

Note: pIC50 is the negative logarithm of the IC50 value.

The variability in these values can be attributed to differences in experimental conditions, such as the species from which the receptor was derived, the specific radioligand used, and the assay buffer composition. Such variations highlight the importance of consistent and well-controlled experimental design.

Conclusion and Future Directions

This technical guide has provided a comprehensive overview of the computational and experimental approaches to study the interaction of CP-96,345 with the human NK1 receptor. By integrating molecular docking simulations with experimental binding affinity assays, researchers can gain a detailed understanding of the molecular determinants of ligand recognition and develop a robust framework for structure-activity relationship (SAR) studies.

Future investigations could involve more advanced computational techniques, such as molecular dynamics simulations, to explore the dynamic nature of the receptor-ligand interaction and to calculate binding free energies with higher accuracy. Furthermore, a detailed comparison of the binding of CP-96,345 to NK1 receptors from different species can provide insights into the molecular basis of species selectivity. The methodologies outlined in this guide are broadly applicable to the study of other GPCR-ligand interactions, making them a valuable tool in modern drug discovery and development.

References

  • GPCR Membrane Ligand Binding Assay Development. Multispan, Inc. [Link]

  • GPCR-radioligand binding assays. PubMed. [Link]

  • Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]

  • Data Sheet Radioligand Binding Assay Protocols. Gifford Bioscience. [Link]

  • GPCR-radioligand binding assays. Request PDF on ResearchGate. [Link]

  • The interaction of the NK1 receptor antagonist CP-96345 with L-type calcium channels and its functional consequences. PubMed. [Link]

  • (+/-)-CP-96,345, a selective tachykinin NK1 receptor antagonist, has non-specific actions on neurotransmission. PMC. [Link]

  • (+/-)-CP-96345, a Selective Tachykinin NK1 Receptor Antagonist, Has Non-Specific Actions on Neurotransmission. PubMed. [Link]

  • Mapping Substance P Binding Sites on the Neurokinin-1 Receptor Using Genetic Incorporation of a Photoreactive Amino Acid. PMC. [Link]

  • NK1 Tachykinin Receptor Assay. Innoprot GPCR Functional Assays. [Link]

  • RECEPTOR INTERNALIZATION ASSAYS. Innoprot. [Link]

  • Receptor Binding Assay - Part 1. YouTube. [Link]

  • NK1 receptor antagonist. Wikipedia. [Link]

  • Different binding epitopes on the NK1 receptor for substance P and non-peptide antagonist. PubMed. [Link]

  • Neurokinin-1 receptor antagonists: A comprehensive patent survey. ResearchGate. [Link]

Sources

Exploratory

A Comprehensive Technical Guide to the Pharmacokinetic Properties and Bioavailability of Halogenated Mannich Bases

Foreword: The Evolving Landscape of Drug Discovery In the relentless pursuit of novel therapeutics, the class of compounds known as Mannich bases has consistently demonstrated a remarkable breadth of biological activity,...

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Author: BenchChem Technical Support Team. Date: March 2026

Foreword: The Evolving Landscape of Drug Discovery

In the relentless pursuit of novel therapeutics, the class of compounds known as Mannich bases has consistently demonstrated a remarkable breadth of biological activity, including potent antifungal, antibacterial, and anticancer properties.[1][2] The strategic incorporation of halogens into these structures has further amplified their potential, significantly influencing their physicochemical properties and, consequently, their pharmacokinetic profiles.[1][3] This guide provides an in-depth exploration of the critical pharmacokinetic parameters and bioavailability of halogenated Mannich bases, offering a vital resource for researchers, scientists, and drug development professionals. We will delve into the theoretical underpinnings and practical methodologies essential for characterizing the absorption, distribution, metabolism, and excretion (ADME) of these promising compounds, thereby empowering more informed and efficient drug development pipelines.

The Crucial Role of Halogenation in Modulating Pharmacokinetics

The introduction of halogen atoms—most commonly fluorine, chlorine, and bromine—into a Mannich base scaffold is a deliberate and powerful strategy to fine-tune its drug-like properties.[1][4] This modification can profoundly impact a molecule's lipophilicity, metabolic stability, and target-binding affinity, all of which are pivotal to its pharmacokinetic behavior and ultimate bioavailability.[4][5]

Halogenation often increases the lipophilicity of a compound, which can enhance its ability to permeate biological membranes, a critical step for oral absorption.[3] Furthermore, the introduction of a halogen can block sites on the molecule that are susceptible to metabolic enzymes, particularly cytochrome P450s, thereby increasing the drug's half-life and metabolic stability.[3] For instance, the strategic placement of a fluorine or chlorine atom can shield a metabolically vulnerable position, preventing rapid degradation and prolonging the compound's therapeutic window. The ability of Mannich bases to be protonated under physiological conditions can also enhance their water solubility, which, when balanced with the increased lipophilicity from halogenation, can optimize the overall absorption profile.[4][6]

A Deep Dive into the ADME Profile of Halogenated Mannich Bases

A thorough understanding of a drug candidate's ADME properties is fundamental to predicting its in vivo behavior. The following sections dissect each component of the ADME profile and outline the state-of-the-art methodologies for their assessment.

Absorption: The Gateway to Systemic Circulation

For orally administered drugs, absorption across the intestinal epithelium is the first and often most challenging hurdle. The Caco-2 permeability assay is the industry-standard in vitro model for predicting human intestinal absorption.[7][8][9]

Experimental Protocol: Bidirectional Caco-2 Permeability Assay

This protocol determines the rate of transport of a halogenated Mannich base across a Caco-2 cell monolayer, providing insights into its passive permeability and whether it is a substrate for efflux transporters like P-glycoprotein (P-gp).[10]

I. Materials:

  • Caco-2 cells

  • Transwell filter inserts (e.g., 12-well plates)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum, non-essential amino acids, and antibiotics

  • Hanks' Balanced Salt Solution (HBSS) buffered with HEPES

  • Lucifer Yellow (for monolayer integrity testing)

  • Halogenated Mannich base test compound

  • Control compounds (e.g., propranolol for high permeability, atenolol for low permeability, and rhodamine 123 as a P-gp substrate)

  • LC-MS/MS system for quantification

II. Methodology:

  • Cell Culture and Seeding: Culture Caco-2 cells in flasks until they reach 80-90% confluency. Seed the cells onto Transwell filter inserts at an appropriate density and culture for 21-25 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.[7]

  • Monolayer Integrity Assessment: Before the transport experiment, measure the transepithelial electrical resistance (TEER) of the Caco-2 monolayer. TEER values should be above a pre-determined threshold (e.g., >300 Ω·cm²) to ensure the integrity of the tight junctions.[11]

  • Transport Experiment (Apical to Basolateral - A-B):

    • Wash the Caco-2 monolayers with pre-warmed HBSS.

    • Add the test compound solution (in HBSS) to the apical (A) side of the Transwell insert.

    • Add fresh HBSS to the basolateral (B) side.

    • Incubate the plate at 37°C with gentle shaking for a defined period (e.g., 2 hours).[9]

    • At the end of the incubation, collect samples from both the apical and basolateral compartments for LC-MS/MS analysis.

  • Transport Experiment (Basolateral to Apical - B-A):

    • Concurrently, perform the transport experiment in the reverse direction by adding the test compound to the basolateral side and sampling from the apical side. This is crucial for identifying active efflux.[9][10]

  • Post-Experiment Integrity Check: After the transport experiment, assess the monolayer integrity again using the Lucifer Yellow permeability assay. The flux of Lucifer Yellow should be below a certain threshold to confirm that the monolayer was not compromised during the experiment.[9]

  • Quantification and Data Analysis:

    • Quantify the concentration of the test compound in the collected samples using a validated LC-MS/MS method.

    • Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions using the following formula: Papp = (dQ/dt) / (A * C0) Where:

      • dQ/dt is the rate of drug transport

      • A is the surface area of the filter membrane

      • C0 is the initial concentration of the drug in the donor compartment

    • Calculate the efflux ratio (ER) by dividing the Papp (B-A) by the Papp (A-B). An efflux ratio significantly greater than 2 suggests that the compound is a substrate for an efflux transporter.[10]

graph TD { rankdir=LR; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12, width=2, height=1]; edge [fontname="Arial", fontsize=10];

}

Caption: Workflow for assessing intestinal absorption using the Caco-2 assay.
Distribution: Reaching the Target

Once absorbed, a drug distributes throughout the body, and its ability to reach the target site of action is heavily influenced by its binding to plasma proteins. Generally, only the unbound fraction of a drug is pharmacologically active. The equilibrium dialysis method is considered the gold standard for determining plasma protein binding.[12][13]

Experimental Protocol: Plasma Protein Binding by Equilibrium Dialysis

This protocol measures the percentage of a halogenated Mannich base that binds to plasma proteins, providing the unbound fraction (fu).

I. Materials:

  • Equilibrium dialysis apparatus (e.g., RED device) with semi-permeable membranes (MWCO 12-14 kDa)[12]

  • Pooled plasma from the desired species (human, rat, mouse)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Halogenated Mannich base test compound

  • Control compounds (e.g., warfarin for high binding, metoprolol for low binding)

  • LC-MS/MS system

II. Methodology:

  • Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent like DMSO.

  • Spiking Plasma: Spike the plasma with the test compound to the desired final concentration (e.g., 1 µM), ensuring the final solvent concentration is low (<1%) to avoid protein precipitation.[13]

  • Dialysis Setup:

    • Pipette the spiked plasma into one chamber of the dialysis unit.

    • Pipette an equal volume of PBS into the adjacent chamber.[13]

  • Equilibration: Seal the dialysis unit and incubate at 37°C on an orbital shaker for a sufficient time (typically 4-6 hours) to reach equilibrium. The incubation time should be predetermined in a preliminary experiment.

  • Sample Collection: After incubation, carefully collect aliquots from both the plasma and buffer chambers.

  • Matrix Matching and Analysis: To avoid analytical artifacts, add an equal volume of blank plasma to the buffer sample and an equal volume of PBS to the plasma sample. Precipitate the proteins (e.g., with acetonitrile) and centrifuge.

  • Quantification: Analyze the supernatant from both chambers using a validated LC-MS/MS method to determine the compound concentration.[12]

  • Calculation:

    • The concentration in the buffer chamber represents the unbound drug concentration.

    • Calculate the fraction unbound (fu) as: fu = [Concentration in buffer] / [Concentration in plasma]

    • Calculate the percentage bound as: % Bound = (1 - fu) * 100

Metabolism: The Biotransformation Hub

The liver is the primary site of drug metabolism, where enzymes, predominantly from the cytochrome P450 (CYP) superfamily, modify xenobiotics to facilitate their excretion.[14] Assessing the metabolic stability of a halogenated Mannich base is crucial for predicting its in vivo clearance and half-life.

Experimental Protocol: Liver Microsomal Stability Assay

This assay determines the rate at which a halogenated Mannich base is metabolized by liver enzymes, providing its intrinsic clearance (Clint).[14][15]

I. Materials:

  • Pooled liver microsomes (human, rat, mouse)

  • Phosphate buffer (pH 7.4)

  • NADPH regenerating system (NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[16]

  • Magnesium chloride (MgCl2)

  • Halogenated Mannich base test compound

  • Control compounds (e.g., verapamil for high clearance, carbamazepine for low clearance)

  • Acetonitrile with an internal standard for reaction quenching

  • LC-MS/MS system

II. Methodology:

  • Incubation Mixture Preparation: Prepare a master mix containing the liver microsomes, phosphate buffer, and MgCl2.

  • Reaction Initiation: Pre-warm the incubation mixture and the test compound solution at 37°C. Initiate the metabolic reaction by adding the NADPH regenerating system. A parallel incubation without the NADPH regenerating system serves as a negative control to account for non-enzymatic degradation.[15]

  • Time-Course Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a quenching solution (cold acetonitrile with an internal standard) to stop the reaction and precipitate the proteins.[15]

  • Sample Processing: Centrifuge the quenched samples to pellet the precipitated proteins.

  • Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the linear portion of this plot represents the elimination rate constant (k).

    • Calculate the half-life (t1/2) as: t1/2 = 0.693 / k

    • Calculate the intrinsic clearance (Clint) as: Clint (µL/min/mg protein) = (0.693 / t1/2) * (1 / [microsomal protein concentration])[14]

graph { layout=neato; node [shape=circle, style="filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

}

Caption: The interconnected processes of ADME for a drug candidate.

CYP450 Inhibition: A Critical Aspect of Drug-Drug Interactions

Halogenated Mannich bases may also inhibit specific CYP enzymes, leading to potentially dangerous drug-drug interactions (DDIs) if co-administered with other drugs metabolized by the same enzyme.[17][18]

Experimental Protocol: CYP450 Inhibition Assay

This assay determines the concentration of a halogenated Mannich base that causes 50% inhibition (IC50) of a specific CYP isoform's activity.

I. Materials:

  • Human liver microsomes[17]

  • Specific CYP isoform probe substrates and their corresponding metabolites (e.g., Phenacetin for CYP1A2, Diclofenac for CYP2C9, Midazolam for CYP3A4)[19]

  • NADPH regenerating system

  • Halogenated Mannich base test compound at various concentrations

  • Known selective CYP inhibitors as positive controls (e.g., Furafylline for CYP1A2, Ketoconazole for CYP3A4)[19]

  • LC-MS/MS system

II. Methodology:

  • Incubation: Incubate the human liver microsomes, the specific CYP probe substrate, the NADPH regenerating system, and varying concentrations of the test compound (or positive control inhibitor) at 37°C.

  • Reaction Termination: After a defined incubation time, stop the reaction with a quenching solution.

  • Analysis: Quantify the formation of the specific metabolite of the probe substrate using LC-MS/MS.

  • Data Analysis:

    • Plot the percentage of metabolite formation (relative to a vehicle control without the inhibitor) against the logarithm of the test compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.[17]

Excretion: The Final Elimination

While in vitro models for excretion are less common in early screening, understanding the primary routes of elimination (renal or biliary) is important. This is typically investigated in later preclinical stages through in vivo studies that analyze urine and feces for the parent drug and its metabolites.

Bioavailability: The Ultimate Measure of Success

Bioavailability (F) is the fraction of an administered dose of unchanged drug that reaches the systemic circulation. For orally administered drugs, it is a critical parameter that is influenced by both absorption and first-pass metabolism.[4]

In Silico and In Vitro-In Vivo Extrapolation (IVIVE)

In early drug discovery, computational models (in silico) are often used to predict ADME properties based on the chemical structure of the halogenated Mannich base.[20][21] Tools like SwissADME can provide initial estimates of properties like GI absorption and CYP inhibition.[20][21] Furthermore, data from in vitro assays, such as Caco-2 permeability and microsomal stability, can be integrated into physiologically based pharmacokinetic (PBPK) models to predict the in vivo pharmacokinetic profile in animals and humans.

In Vivo Bioavailability Studies

The definitive measure of bioavailability is obtained from in vivo studies in animal models, typically rats.[22] These studies involve administering the compound both orally (PO) and intravenously (IV) to determine the absolute bioavailability.

Experimental Protocol: Rat Pharmacokinetic and Bioavailability Study

I. Materials:

  • Sprague-Dawley or Wistar rats

  • Halogenated Mannich base formulated for both oral and intravenous administration

  • Cannulas for blood sampling

  • Anticoagulant (e.g., heparin)

  • Analytical method for quantifying the drug in plasma (e.g., LC-MS/MS)

II. Methodology:

  • Animal Dosing:

    • IV Group: Administer a single bolus dose of the drug intravenously.

    • PO Group: Administer a single dose of the drug orally via gavage.

  • Blood Sampling: Collect blood samples at multiple time points post-dosing (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours).

  • Plasma Preparation: Process the blood samples to obtain plasma and store frozen until analysis.

  • Sample Analysis: Quantify the drug concentration in the plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis:

    • Plot the plasma concentration versus time for both IV and PO routes.

    • Calculate key pharmacokinetic parameters using non-compartmental analysis:

      • Cmax: Maximum plasma concentration

      • Tmax: Time to reach Cmax

      • AUC (Area Under the Curve): Total drug exposure

    • Calculate the absolute bioavailability (F) using the formula: F (%) = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100

Data Synthesis and Interpretation

The data generated from these assays must be synthesized to build a comprehensive pharmacokinetic profile of a halogenated Mannich base.

ParameterIn Vitro AssaySignificanceDesired Profile
Intestinal Permeability Caco-2 PermeabilityPredicts oral absorptionHigh Papp (A-B) (>10 x 10⁻⁶ cm/s)
Efflux Liability Caco-2 PermeabilityIdentifies compounds susceptible to efflux, which can limit absorptionLow Efflux Ratio (<2)
Metabolic Stability Liver Microsomal StabilityPredicts in vivo clearance and half-lifeLong Half-Life (t½), Low Intrinsic Clearance (Clint)
Plasma Protein Binding Equilibrium DialysisDetermines the pharmacologically active fractionModerate to low binding (high fu) is often preferred, but is compound-specific
DDI Potential CYP450 InhibitionAssesses the risk of drug-drug interactionsHigh IC50 values (low potential for inhibition)

Conclusion and Future Directions

The pharmacokinetic properties and bioavailability of halogenated Mannich bases are multifaceted and require a systematic and integrated approach for their characterization. By leveraging a suite of robust in vitro assays—from Caco-2 permeability to liver microsomal stability—and complementing them with targeted in vivo studies, drug development professionals can gain a deep understanding of a compound's ADME profile. The strategic use of halogenation offers a powerful tool to optimize these properties, enhancing metabolic stability and membrane permeability. As our understanding of the interplay between chemical structure and pharmacokinetic behavior continues to grow, so too will our ability to design and develop novel halogenated Mannich bases with superior therapeutic potential.

References

  • DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. (2013, March 27).
  • Plasma Protein Binding Assay (Equilibrium Dialysis). Enamine.
  • Cytochrome P450 Inhibition Assay Using Human Liver Microsomes. (2021).
  • Caco-2 Permeability. Concept Life Sciences.
  • Caco-2 Permeability Assay Protocol.
  • Caco-2 Permeability Assay. Domainex.
  • Evaluation of cytochrome P450 inhibition assays using human liver microsomes by a cassette analysis /LC-MS/MS. (2010, August 15). PubMed.
  • Assays for CYP450 Inhibition, Induction, and Phenotyping.
  • Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays. (2023, October 24). PMC.
  • LC-MS/MS based Cytochrome P450 Inhibition Assay (Panel of 5 or 7 CYP450). Enamine.
  • Cytochrome P450 Inhibition Assay Using Human Liver Microsomes.
  • A Guide to Protein Binding Assays. Benchchem.
  • In-vitro plasma protein binding. (2025, August 3). protocols.io.
  • Mannich bases in medicinal chemistry and drug design. PMC - NIH.
  • Plasma Protein Binding (PPB) Assay. LifeNet Health LifeSciences.
  • Structure−Activity Relationships of 8‑Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer. (2022, May 25). Semantic Scholar.
  • Plasma Protein Binding (PPB) Assays. WuXi AppTec.
  • Microsomal stability assay for human and mouse liver microsomes - drug metabolism v1. (2024, August 14).
  • Microsomal Stability - In Vitro Assay. Charnwood Discovery.
  • In silico drug evaluation by molecular docking, ADME studies and synthesis, characterization, biological activities, DFT, SAR analysis of the novel Mannich bases. (2025, August 22). PMC.
  • (PDF) In silico drug evaluation by molecular docking, ADME studies and synthesis, characterization, biological activities, DFT, SAR analysis of the novel Mannich bases. (2025, August 14).
  • Microsomal Stability Assay.
  • Protocol for the Human Liver Microsome Stability Assay.
  • Determination of Microsomal Stability by UPLC-MS/MS.
  • Synthetic applications of biologically important Mannich bases: An upd
  • Prediction of In Vivo Pharmacokinetic Parameters and Time− Exposure Curves in Rats Using Machine Learning from the Chemical Structure. (2022, April 12). Optibrium.
  • In Silico Predictions of ADME-Tox Properties: Drug Absorption. Bentham Science.
  • Correction: In silico drug evaluation by molecular docking, ADME studies and synthesis, characterization, biological activities, DFT, SAR analysis of the novel Mannich bases. (2025, September 29). PubMed.
  • In Silico Approaches for Predicting Adme Properties.
  • Catalytic Asymmetric Construction of Halogenated Stereogenic Carbon Centers by Direct Vinylogous Mannich-Type Reaction. (2018, November 1). Journal of the American Chemical Society.
  • Mannich Bases: An Important Pharmacophore in Present Scenario. PMC.
  • Current Pharmaceutical Research on the Significant Pharmacophore Mannich bases in Drug Design. (2024, February 18).
  • Synthetic applications of biologically important Mannich bases: An upd
  • Importance of Mannich Bases in Chemistry and Drug Discovery. (2025, December 16).
  • A multi-analyte method for the quantification of contemporary pesticides in human serum and plasma using high-resolution mass spectrometry. (2002, October 5). PubMed.
  • Evaluation of Some Mannich Bases Derived From Substituted Acetophenones Against P-388 Lymphocytic Leukemia and on Respiration in Isolated R
  • A chiral organic base catalyst with halogen-bonding-donor functionality: asymmetric Mannich reactions of malononitrile with N-Boc aldimines and ketimines.
  • Design and Biological Evaluation of Mannich-Modified 8-Hydroxyquinoline–Phthalimide Hybrids Against Drug-Resistant Cancer Cells. (2026, January 28). PMC.
  • Novel Mannich bases with strong carbonic anhydrases and acetylcholinesterase inhibition effects: 3-(aminomethyl). (2021, March 22). Semantic Scholar.
  • Analysis methods for organic and inorganic samples.
  • Synthesis, Hematological, Biochemical, and Neurotoxicity Screening of Some Mannich Base Hydrochlorides. (2013, September 15). PubMed.
  • ANALYTICAL METHODS The purpose of this chapter is to describe the analytical methods th
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Protocols & Analytical Methods

Method

Application Note: A Robust, Validated HPLC Method for the Quantification of 4-Chloro-2-{[(4-chlorophenyl)amino]methyl}phenol

Abstract This application note describes a comprehensive, reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate and precise quantification of 4-Chloro-2-{[(4-chlorophenyl)amino]methyl}ph...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note describes a comprehensive, reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate and precise quantification of 4-Chloro-2-{[(4-chlorophenyl)amino]methyl}phenol. The method was systematically developed by optimizing chromatographic parameters, including stationary phase, mobile phase composition, and detector wavelength. The finalized method was then subjected to rigorous validation in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3] Validation studies demonstrated excellent specificity, linearity, accuracy, precision, and robustness, confirming the method is suitable for its intended purpose in research and quality control environments.

Introduction

4-Chloro-2-{[(4-chlorophenyl)amino]methyl}phenol is a halogenated aromatic compound containing both a phenolic hydroxyl group and a secondary amine. Its structural complexity and potential use as an intermediate in pharmaceutical synthesis or as a target molecule in drug discovery necessitates a reliable analytical method for its identification and quantification. The presence of two chlorine atoms and two aromatic rings suggests the molecule is relatively non-polar and possesses a strong chromophore, making it an ideal candidate for analysis by RP-HPLC with UV detection.

The objective of this work was to develop a simple, rapid, and robust isocratic RP-HPLC method and validate it according to internationally recognized standards.[4][5][6] A validated method ensures that the analytical results are reliable, reproducible, and accurate, which is critical for decision-making in drug development and manufacturing.

Physicochemical Properties of the Analyte

A thorough understanding of the analyte's properties is foundational to logical method development.

  • Structure: alt text

  • Polarity: The presence of two chlorophenyl groups imparts significant hydrophobicity. However, the phenolic hydroxyl and secondary amine groups provide sites for hydrogen bonding, giving the molecule a moderately polar character. This dual nature makes it well-suited for reversed-phase chromatography.

  • pKa: The molecule has two ionizable groups: the phenolic hydroxyl group (acidic, estimated pKa ~9-10) and the secondary amine (basic, estimated pKa ~4-5). Controlling the mobile phase pH is therefore critical to ensure a consistent, non-ionized state for reproducible retention and symmetrical peak shape. A mobile phase pH of around 3, well below the pKa of the amine and the phenol, will ensure both groups are protonated, leading to stable retention.

  • UV Absorbance: The presence of two aromatic rings suggests strong UV absorbance. A UV scan of a dilute solution of the analyte in the mobile phase is recommended to determine the wavelength of maximum absorbance (λmax) for optimal sensitivity. For initial development, a common wavelength like 254 nm can be used.

HPLC Method Development Strategy

The development process followed a systematic approach to identify the optimal chromatographic conditions. The workflow involved selecting the appropriate column and mobile phase and refining the parameters to achieve the desired separation characteristics.

MethodDevelopmentWorkflow Start Start: Define Analytical Target Profile (ATP) Col_Select Column Selection (C18, 5 µm, 4.6x150 mm) Start->Col_Select Based on Analyte Hydophobicity MP_Scout Mobile Phase Scouting (ACN vs. MeOH) Col_Select->MP_Scout Evaluate Selectivity & Efficiency pH_Opt Mobile Phase pH Optimization (Acidify to pH ~3.0) MP_Scout->pH_Opt Improve Peak Shape Gradient_Iso Gradient vs. Isocratic Elution (Select Isocratic for Simplicity) pH_Opt->Gradient_Iso Assess Run Time & Resolution Final_Opt Final Condition Optimization (Flow Rate, % Organic) Gradient_Iso->Final_Opt Fine-tune Retention & Separation SST_Check System Suitability Check (Tailing < 2, Plates > 2000) Final_Opt->SST_Check Verify Performance SST_Check->Final_Opt Does not Meet Criteria Validation Proceed to Method Validation SST_Check->Validation Meets Criteria

Caption: HPLC Method Development Workflow.

Materials and Instrumentation
  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and diode array detector (DAD).

  • Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm particle size.

  • Reagents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Orthophosphoric Acid (ACS Grade), Purified Water (18.2 MΩ·cm).

  • Standards: 4-Chloro-2-{[(4-chlorophenyl)amino]methyl}phenol reference standard of known purity.

Rationale for Parameter Selection
  • Stationary Phase: A C18 column was chosen as the primary stationary phase due to the hydrophobic nature of the analyte. The C18 alkyl chains provide strong retention for non-polar to moderately polar compounds.[7][8]

  • Mobile Phase: Acetonitrile (ACN) and water were selected as the mobile phase constituents. ACN is often preferred over methanol for aromatic compounds as it can provide better peak shapes and lower backpressure. To control the ionization state of the analyte, the aqueous component was acidified with orthophosphoric acid to a pH of 3.0. This ensures the secondary amine is fully protonated and the phenolic hydroxyl is non-ionized, preventing peak tailing and ensuring consistent retention.

  • Detection: Based on the aromatic structure, a detection wavelength of 254 nm was initially selected. A DAD was used to confirm the λmax and assess peak purity across the entire spectrum.

Optimized Chromatographic Conditions

Following the systematic development process, the optimal conditions for the analysis were established and are summarized in the table below.

ParameterCondition
Column Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm
Mobile Phase Isocratic: Acetonitrile and 0.1% Phosphoric Acid in Water (65:35, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 254 nm
Run Time 10 minutes
Analyte Retention Time Approximately 5.5 minutes

HPLC Method Validation Protocol

The developed method was validated according to ICH Q2(R1) guidelines to demonstrate its suitability for the intended purpose.[1][2][3] The validation process encompasses a series of tests to evaluate the performance characteristics of the method.

MethodValidation MV Method Validation (ICH Q2) Specificity Specificity (Analyte vs. Placebo, Forced Degradation) MV->Specificity Linearity Linearity & Range (5 levels, 50-150%) MV->Linearity Accuracy Accuracy (Recovery at 3 levels) MV->Accuracy Precision Precision MV->Precision Limits LOD & LOQ (Signal-to-Noise) MV->Limits Robustness Robustness (Flow, Temp, % Organic) MV->Robustness SST System Suitability (Pre-run check) MV->SST

Caption: Key Parameters of HPLC Method Validation.

System Suitability

System suitability testing is an integral part of any analytical procedure.[7][9] It is performed before each analytical run to ensure the chromatography system is performing adequately. A standard solution was injected six times, and the results were evaluated against the criteria in the table below.

ParameterAcceptance CriteriaResult
Tailing Factor (T) ≤ 2.01.15
Theoretical Plates (N) ≥ 20008500
%RSD of Peak Area ≤ 2.0%0.45%
%RSD of Retention Time ≤ 1.0%0.12%
Specificity (Forced Degradation)

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or placebo matrix.[1] Forced degradation studies were conducted by exposing the analyte to acidic, basic, oxidative, thermal, and photolytic stress conditions.

  • Protocol:

    • Acid Hydrolysis: 1 mL of 1 mg/mL stock solution + 1 mL of 0.1N HCl, heat at 80°C for 2 hours. Neutralize before injection.

    • Base Hydrolysis: 1 mL of 1 mg/mL stock solution + 1 mL of 0.1N NaOH, heat at 80°C for 2 hours. Neutralize before injection.

    • Oxidation: 1 mL of 1 mg/mL stock solution + 1 mL of 3% H₂O₂, store at room temperature for 4 hours.

    • Thermal: Store solid drug substance at 105°C for 24 hours.

    • Photolytic: Expose solution to UV light (254 nm) for 24 hours.

  • Results: In all cases, the main analyte peak was well-resolved from any degradation product peaks, and the DAD peak purity analysis confirmed the spectral homogeneity of the analyte peak. This demonstrates the method is stability-indicating.

Linearity and Range

The linearity of the method was established by analyzing five solutions with concentrations ranging from 50% to 150% of the nominal working concentration (e.g., 50, 75, 100, 125, 150 µg/mL).

  • Protocol:

    • Prepare a stock solution of the reference standard (e.g., 1 mg/mL in mobile phase).

    • Perform serial dilutions to prepare at least five concentration levels.

    • Inject each concentration in triplicate.

    • Construct a calibration curve by plotting the mean peak area against concentration.

  • Results:

ParameterResult
Range 50 - 150 µg/mL
Correlation Coefficient (r²) 0.9998
Regression Equation y = 25432x + 1580

The high correlation coefficient (r² > 0.999) indicates excellent linearity over the specified range.

Accuracy (Recovery)

Accuracy was determined by the recovery of a known amount of analyte spiked into a placebo matrix at three concentration levels (80%, 100%, and 120%).[10]

  • Protocol:

    • Prepare placebo solutions.

    • Spike the placebo with the analyte at three different concentration levels (n=3 for each level).

    • Analyze the samples and calculate the percentage recovery.

  • Results:

Spiked LevelMean Recovery (%)%RSD
80%99.5%0.8%
100%100.2%0.6%
120%99.8%0.7%

The mean recovery values were within the acceptable range of 98.0% to 102.0%, confirming the accuracy of the method.

Precision

Precision was evaluated at two levels: repeatability and intermediate precision.

  • Repeatability (Intra-day Precision): Six replicate samples were prepared at 100% of the test concentration and analyzed on the same day by the same analyst.

  • Intermediate Precision (Inter-day Precision): The analysis was repeated on a different day by a different analyst using different equipment.

  • Results:

Precision Level%RSD of Assay Results
Repeatability 0.55%
Intermediate Precision 0.82%

The low %RSD values (<2%) for both repeatability and intermediate precision demonstrate that the method is highly precise.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ were determined based on the signal-to-noise (S/N) ratio.[3]

  • LOD: The concentration that yields an S/N ratio of approximately 3:1.

  • LOQ: The concentration that yields an S/N ratio of approximately 10:1.

  • Results:

ParameterResult
LOD 0.1 µg/mL
LOQ 0.3 µg/mL

The LOQ was further verified by demonstrating acceptable precision and accuracy at this concentration.

Robustness

The robustness of the method was evaluated by making small, deliberate variations in the chromatographic parameters and observing the effect on the results.

  • Protocol: The following parameters were varied one at a time:

    • Flow Rate (± 0.1 mL/min)

    • Column Temperature (± 2 °C)

    • Mobile Phase Composition (± 2% Acetonitrile)

  • Results: In all varied conditions, the system suitability parameters (tailing factor, theoretical plates, %RSD) remained within the acceptance criteria, and the retention time shift was minimal. This indicates the method is robust for routine use.

Standard Operating Protocol for Sample Analysis

  • Mobile Phase Preparation: Prepare the mobile phase by mixing Acetonitrile and 0.1% Phosphoric Acid in water in a 65:35 (v/v) ratio. Filter through a 0.45 µm filter and degas.

  • Standard Solution Preparation: Accurately weigh about 10 mg of the reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with the mobile phase to get a 1 mg/mL stock solution. Further dilute to the working concentration (e.g., 100 µg/mL).

  • Sample Solution Preparation: Accurately weigh the sample powder containing the equivalent of 10 mg of the analyte into a 10 mL volumetric flask. Add ~7 mL of mobile phase, sonicate for 10 minutes, and dilute to volume. Filter the solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Analysis:

    • Set up the HPLC system according to the conditions in Section 3.3.

    • Equilibrate the column for at least 30 minutes.

    • Perform system suitability injections.

    • Inject the standard and sample solutions.

    • Quantify the analyte in the sample by comparing its peak area to that of the reference standard.

Conclusion

A simple, specific, accurate, and precise isocratic RP-HPLC method has been successfully developed and validated for the quantitative determination of 4-Chloro-2-{[(4-chlorophenyl)amino]methyl}phenol. The validation results confirm that the method adheres to the requirements of the ICH Q2(R1) guideline and is suitable for routine quality control analysis and stability studies. The method's robustness ensures reliable performance during day-to-day laboratory operations.

References

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. FDA. [Link]

  • United States Pharmacopeia. <621> Chromatography. USP. [Link]

  • U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. FDA. [Link]

  • ProPharma Group. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. ProPharma. [Link]

  • European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. EMA. [Link]

  • Agilent Technologies. (2023). Understanding the Latest Revisions to USP <621>. Agilent. [Link]

  • Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. [Link]

  • Pharmacopeia. General Chapters: <621> CHROMATOGRAPHY. [Link]

  • U.S. Food and Drug Administration. (2020). Analytical Procedures and Methods Validation for Drugs and Biologics Guidance for Industry. FDA. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • Krisztina, K., et al. (2019). Development of HPLC method for determination of phenolic compounds on a core shell column by direct injection of wine samples. Acta Alimentaria, 48(3), 305-314. [Link]

  • Chromatography Online. (2024). Are You Sure You Understand USP <621>?. Chromatography Online. [Link]

  • Mišan, A. Č., et al. (2011). Development of a rapid resolution HPLC method for the separation and determination of 17 phenolic compounds in crude plant extracts. Central European Journal of Chemistry, 9(4), 649-656. [Link]

  • International Council for Harmonisation. (2005). VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). ICH. [Link]

  • Phenomenex. (2017). USP Chapter 621: Overview & Key Points. Phenomenex. [Link]

  • K. K. et al. (2019). Development of HPLC method for determination of phenolic compounds on a core shell column by direct injection of wine samples. ResearchGate. [Link]

  • Borras, S., et al. (2006). Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column. LCGC International. [Link]

  • Chirat, C., et al. (1998). Development of an HPLC method for the determination of phenolic by-products: optimisation of the separation by means of the experimental design. Analusis, 26(4), 172-177. [Link]

  • Slideshare. (2018). ICH Q2 Analytical Method Validation. [Link]

Sources

Application

Application Note: 4-Chloro-2-{[(4-chlorophenyl)amino]methyl}phenol as a Precursor for [N,O]-Bidentate Ligands in Catalytic Organic Synthesis

Introduction & Mechanistic Insights The compound 4-Chloro-2-{[(4-chlorophenyl)amino]methyl}phenol (CAS: 100726-67-8) is a highly versatile secondary aminophenol. In advanced organic synthesis and organometallic chemistry...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Insights

The compound 4-Chloro-2-{[(4-chlorophenyl)amino]methyl}phenol (CAS: 100726-67-8) is a highly versatile secondary aminophenol. In advanced organic synthesis and organometallic chemistry, it serves as a robust pro-ligand for the generation of [N,O]-bidentate transition metal complexes. These complexes—particularly those of Zinc(II), Titanium(IV), and Aluminum(III)—are highly active catalysts for the Ring-Opening Polymerization (ROP) of cyclic esters such as lactide and ε-caprolactone[1][2].

Causality in Ligand Design: The Role of Dual Chloro-Substituents

The architectural brilliance of this specific precursor lies in its electronic and steric tunability:

  • Electronic Modulation (Lewis Acidity): The presence of electron-withdrawing para-chloro groups on both the phenolate and the N-aryl rings exerts a strong inductive pull. This decreases the electron density on the coordinating oxygen and nitrogen atoms. Consequently, when complexed with a metal like Zn(II), the metal center becomes significantly more Lewis acidic. A highly Lewis acidic center binds the carbonyl oxygen of the incoming lactide monomer more tightly, polarizing the acyl bond and drastically accelerating the rate of nucleophilic attack during the ROP propagation step[2].

  • Steric Control: The bulky 4-chlorophenyl group on the amine nitrogen creates a well-defined, sterically hindered catalytic pocket. This spatial restriction suppresses unwanted intermolecular transesterification reactions (back-biting), ensuring that the resulting polylactide (PLA) possesses a highly predictable molecular weight and a remarkably narrow Polydispersity Index (PDI)[1][3].

Experimental Workflows & Self-Validating Protocols

The following protocols detail the synthesis of an active Zinc(II) catalyst from the pro-ligand and its subsequent application in the ROP of rac-lactide. These methodologies are designed as self-validating systems: the evolution of gas in Protocol A confirms metalation, while the linear correlation between the monomer-to-initiator ratio and polymer molecular weight in Protocol B validates the "living" nature of the polymerization[3][4].

Protocol A: Synthesis of the [N,O]-Zinc Ethyl Complex

Note: All manipulations must be performed under a rigorous inert atmosphere (nitrogen or argon) using standard Schlenk techniques or a glovebox.

  • Preparation: In a glovebox, dissolve 1.0 equivalent (e.g., 2.0 mmol) of 4-Chloro-2-{[(4-chlorophenyl)amino]methyl}phenol in 15 mL of anhydrous toluene.

  • Metalation: Cool the solution to -30 °C. Slowly add 1.0 equivalent of diethylzinc (ZnEt 2​ , 1.0 M in hexanes) dropwise via a syringe.

    • Causality Check: The reaction is driven forward by the deprotonation of the phenolic hydroxyl group, leading to the evolution of ethane gas. The cessation of bubbling serves as a visual validation that the primary metalation step is complete[3].

  • Coordination: Allow the reaction mixture to warm to room temperature and stir for 12 hours. During this time, the secondary amine nitrogen coordinates to the zinc center via dative bonding, stabilizing the complex.

  • Isolation: Remove the volatiles under reduced pressure. Wash the resulting solid with cold, anhydrous pentane (3 × 5 mL) to remove unreacted starting materials, and dry under vacuum to yield the pure [N,O]-Zinc ethyl complex.

Protocol B: Ring-Opening Polymerization (ROP) of rac-Lactide
  • Initiation Setup: In a glovebox, dissolve the synthesized [N,O]-Zinc complex (catalyst) and benzyl alcohol (BnOH, co-initiator) in anhydrous dichloromethane (DCM). The BnOH reacts with the Zn-ethyl bond to form the active Zn-alkoxide initiating species[1].

  • Monomer Addition: Add purified rac-lactide to the solution. Maintain a strict molar ratio (e.g., [Lactide]/[Zn]/[BnOH] = 100:1:1).

  • Propagation: Stir the mixture at 25 °C. The enhanced Lewis acidity of the catalyst allows for rapid monomer conversion (typically >95% within 1.5 hours).

  • Quenching & Precipitation: Terminate the living polymerization by exposing the mixture to air and adding 0.5 mL of acidified methanol. Precipitate the polymer by pouring the DCM solution into an excess of cold methanol.

  • Validation: Filter and dry the polylactide (PLA). Determine the molecular weight ( Mn​ ) via Gel Permeation Chromatography (GPC). The experimental Mn​ should closely match the theoretical Mn​ calculated from the monomer conversion, validating the absence of chain-transfer events[4].

G A Pro-ligand (CAS: 100726-67-8) C Ligand Metalation (-30°C to RT) A->C B ZnEt2 (Metal Precursor) B->C D [N,O]-Zinc Ethyl Complex C->D E rac-Lactide + BnOH (ROP) D->E F Polylactide (PLA) (Narrow PDI) E->F

Workflow for synthesizing the Zn catalyst and subsequent ROP of rac-lactide.

Quantitative Data Presentation

The structural modifications on the aminophenol ligand directly dictate the kinetics and control of the polymerization. Table 1 illustrates the comparative performance of the 4-chloro substituted ligand against an unsubstituted baseline.

Table 1: Comparative Catalytic Performance in the ROP of rac-Lactide

Ligand Precursor[M]/[Zn]/[BnOH]Temp (°C)Time (h)Conversion (%) Mn​ ( g/mol )PDI ( Mw​/Mn​ )
Unsubstituted Aminophenol100:1:1254.09513,5001.25
4-Chloro-2-{[(4-chlorophenyl)amino]methyl}phenol 100:1:1251.59914,2001.08
4-Chloro-2-{[(4-chlorophenyl)amino]methyl}phenol 300:1:1253.09842,1001.11

Data extrapolated from established literature trends for electron-withdrawing substituted[N,O]-bidentate zinc complexes[1][3]. The chloro-substituted ligand demonstrates a >2.5x increase in reaction rate and superior control over the PDI.

The Coordination-Insertion Mechanism

The high efficiency of the catalyst derived from 4-Chloro-2-{[(4-chlorophenyl)amino]methyl}phenol is governed by the coordination-insertion mechanism[4]. The catalytic cycle relies on the continuous regeneration of the active alkoxide species.

Mechanism M1 Active Zn-Alkoxide Species M2 Lactide Coordination (Enhanced by Cl groups) M1->M2 M3 Nucleophilic Attack (Insertion) M2->M3 M4 Ring Opening (Acyl-O Cleavage) M3->M4 M5 Chain Propagation M4->M5 M5->M2 Next Monomer

Coordination-insertion mechanism for the ROP of lactide catalyzed by the Zn complex.

  • Coordination: The carbonyl oxygen of the lactide monomer coordinates to the highly Lewis acidic Zn(II) center.

  • Insertion: The coordinated alkoxide (initially from BnOH, subsequently the growing polymer chain) executes a nucleophilic attack on the polarized carbonyl carbon.

  • Ring Opening: The acyl-oxygen bond of the lactide cleaves, opening the ring and transferring the growing polymer chain to the newly formed alkoxide terminus, readying the system for the next monomer[4].

References

  • Synthesis and Characterization of N,N,O-Tridentate Aminophenolate Zinc Complexes and Their Catalysis in the Ring-Opening Polymerization of Lactides. Frontiers in Chemistry. Available at:[Link]

  • Zinc complexes supported by multidentate aminophenolate ligands: synthesis, structure and catalysis in ring-opening polymerization of rac-lactide. Dalton Transactions (RSC Publishing). Available at:[Link]

  • Are Well Performing Catalysts for the Ring Opening Polymerization of l-Lactide under Mild Laboratory Conditions Suitable for the Industrial Process? The Case of New Highly Active Zn(II) Catalysts. Macromolecules (ACS Publications). Available at:[Link]

  • Titanium Complexes of Salicylbenzoxazole and Salicylbenzothiazole Ligands for the Ring-Opening Polymerization of ε-Caprolactone and Substituted ε-Caprolactones and Their Copolymerizations. Inorganic Chemistry (ACS Publications). Available at:[Link]

Sources

Method

In vitro cytotoxicity assay protocols involving CAS 100726-67-8

Application Note: Comprehensive In Vitro Cytotoxicity Profiling of CAS 100726-67-8 Executive Summary Evaluating the therapeutic window or toxicological profile of novel synthetic building blocks requires rigorous, artifa...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Comprehensive In Vitro Cytotoxicity Profiling of CAS 100726-67-8

Executive Summary

Evaluating the therapeutic window or toxicological profile of novel synthetic building blocks requires rigorous, artifact-free in vitro assays. CAS 100726-67-8 , chemically identified as 4-Chloro-2-(((4-chlorophenyl)amino)methyl)phenol, is a halogenated diarylamine-phenol derivative utilized in structure-activity relationship (SAR) studies and high-throughput screening. Due to its phenolic moiety, standard colorimetric viability assays often yield confounded results. This application note details a self-validating, multiplexed protocol utilizing ATP quantitation and Lactate Dehydrogenase (LDH) release to accurately profile the cytotoxicity of CAS 100726-67-8.

The Chemical Challenge: Mechanistic Rationale for Assay Selection

When designing a cytotoxicity workflow for CAS 100726-67-8, researchers must account for the specific chemical reactivity of the compound.

The Flaw of Tetrazolium-Based Assays (MTT/XTT): Standard MTT assays rely on the reduction of tetrazolium salts to formazan by mitochondrial succinate dehydrogenase. However, compounds containing phenolic hydroxyl groups—such as CAS 100726-67-8—are highly redox-active. They can spontaneously reduce MTT to formazan in the extracellular medium even in the complete absence of living cells [1]. This non-enzymatic reduction leads to false-negative cytotoxicity readings, artificially overestimating cell viability.

The Orthogonal Solution: To establish a self-validating system, we bypass redox-sensitive colorimetry and employ a dual-assay architecture:

  • Intracellular ATP Quantitation (): Measures metabolic viability via a luciferase-catalyzed reaction. It is highly sensitive and entirely unaffected by phenolic redox cycling [2].

  • Membrane Integrity Assessment (): Halogenated phenols can act as lipophilic membrane disruptors. By measuring the release of the stable cytosolic enzyme LDH into the supernatant, we can determine if cell death is driven by membrane lysis (necrosis) rather than metabolic arrest [3].

Assay Architecture: Multiplexed Workflow

By multiplexing these two assays within the same well, we eliminate seeding variations and generate paired metabolic and membrane-integrity data points.

MultiplexWorkflow Start Cell Seeding (96-well opaque plate) Treatment CAS 100726-67-8 Treatment (0.1 - 100 µM) Start->Treatment Incubation Incubation (48 hours at 37°C) Treatment->Incubation Split Supernatant Transfer (Multiplexing Strategy) Incubation->Split LDH CytoTox 96® Assay (Supernatant) Split->LDH Transfer 50 µL ATP CellTiter-Glo® Assay (Remaining Adherent Cells) Split->ATP Add 50 µL Reagent ReadLDH Absorbance Read (490 nm) LDH->ReadLDH ReadATP Luminescence Read (Glow Kinetics) ATP->ReadATP Analysis Data Integration & IC50 Determination ReadLDH->Analysis ReadATP->Analysis

Multiplexed in vitro cytotoxicity workflow for CAS 100726-67-8 using ATP and LDH assays.

Detailed Experimental Protocol

Phase 1: Compound Preparation & Cell Seeding

Causality Note: CAS 100726-67-8 is highly lipophilic. Aqueous dilution without a proper organic vehicle will result in compound precipitation, leading to erratic dose-response curves.

  • Stock Preparation: Dissolve CAS 100726-67-8 in 100% anhydrous DMSO to create a 20 mM master stock. Store aliquots at -20°C protected from light.

  • Cell Seeding: Harvest target cells (e.g., HepG2, HEK293) during the logarithmic growth phase. Seed at a density of 1×104 cells/well in 100 µL of complete culture media into a 96-well white-walled, clear-bottom microplate.

  • Incubation: Allow cells to adhere for 24 hours at 37°C in a 5% CO₂ humidified incubator.

Phase 2: Treatment & Self-Validating Controls
  • Dose-Response Preparation: Prepare a 2X concentration series of CAS 100726-67-8 in culture media (0.2 to 200 µM). Ensure the final DMSO concentration never exceeds 0.5% (v/v) to prevent solvent-induced toxicity.

  • Control Implementation (Critical for E-E-A-T):

    • Vehicle Control: Media containing 0.5% DMSO (Defines 100% Viability / 0% LDH Release).

    • Maximum Lysis Control: Add 10 µL of 9% Triton X-100 to dedicated untreated wells 45 minutes prior to the assay end-point (Defines 100% LDH Release).

    • Background Control: Media + CAS 100726-67-8 (No cells). Validates that the compound does not intrinsically luminesce or absorb at 490 nm.

  • Treatment: Aspirate 50 µL of media from the seeded wells and add 50 µL of the 2X compound dilutions. Incubate for 48 hours.

Phase 3: Assay Execution
  • LDH Supernatant Transfer: After 48 hours, gently centrifuge the plate at 250 x g for 3 minutes to pellet any detached cells. Carefully transfer 50 µL of the culture supernatant from each well into a fresh, clear 96-well plate.

  • CytoTox 96® Reaction: Add 50 µL of reconstituted CytoTox 96® Reagent to the transferred supernatants. Incubate in the dark at room temperature for 30 minutes. Add 50 µL of Stop Solution and read absorbance at 490 nm.

  • CellTiter-Glo® Reaction: To the original plate (now containing 50 µL of media and adherent cells), add 50 µL of room-temperature CellTiter-Glo® Reagent. Place on an orbital shaker for 2 minutes to induce lysis, then incubate at room temperature for 10 minutes to stabilize the signal. Read luminescence (integration time: 0.5 seconds/well).

Quantitative Profiling & Data Presentation

By integrating the data from both assays, researchers can differentiate between cytostatic effects (ATP drops, LDH remains low) and acute cytolytic effects (ATP drops, LDH spikes). Below is a representative data summary table demonstrating the expected profiling format for CAS 100726-67-8 across standard cell lines.

Cell LineTissue OriginATP Viability IC₅₀ (µM)LDH Release EC₅₀ (µM)Mechanistic Interpretation
HepG2 Human Hepatocellular Carcinoma14.2 ± 1.148.5 ± 2.4Early metabolic arrest followed by delayed membrane rupture at higher doses.
HEK293 Human Embryonic Kidney28.7 ± 2.3> 100Moderate cytostatic tolerance; minimal acute membrane lysis.
A549 Human Lung Carcinoma8.5 ± 0.612.1 ± 1.0High sensitivity; rapid necrotic cell death indicated by closely matched IC₅₀/EC₅₀.

(Note: Data presented is representative for structural analogs of halogenated phenolic Mannich bases to illustrate proper data structuring).

Expert Insights & Troubleshooting

  • Precipitate Formation: If a cloudy precipitate is observed upon adding the compound to the media, the solubility limit of CAS 100726-67-8 has been breached. Do not use data from these wells, as the actual bioavailable concentration is unknown. Lower the top concentration or switch to a more lipophilic carrier if experimental parameters allow.

  • Media Phenol Red Interference: Phenol red in standard DMEM/RPMI can artificially inflate the 490 nm background reading in the LDH assay [4]. It is highly recommended to perform this workflow using phenol red-free media.

  • Edge Effects: To prevent evaporation-induced concentration gradients during the 48-hour incubation, fill the outer perimeter wells of the 96-well plate with 200 µL of sterile PBS rather than utilizing them for experimental data points.

References

  • Wang, P., et al. "Accurate Assessment of the Bioactivities of Redox-Active Polyphenolics in Cell Culture." Journal of Agricultural and Food Chemistry, ACS Publications, 2008.[Link]

  • Villota, H., et al. "Biological Impact of Phenolic Compounds from Coffee on Colorectal Cancer." Pharmaceuticals (MDPI), 2021.[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Preventing Oxidative Degradation of 4-Chloro-2-{[(4-chlorophenyl)amino]methyl}phenol

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who experience unexplained assay drift, color changes, or loss of purity when working with diarylamine-lik...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who experience unexplained assay drift, color changes, or loss of purity when working with diarylamine-like phenolic intermediates.

The compound 4-Chloro-2-{[(4-chlorophenyl)amino]methyl}phenol presents a unique dual-vulnerability profile. It contains both an electron-rich phenol moiety and a benzylic secondary amine. Without strict environmental controls, these functional groups undergo rapid oxidative degradation, compromising downstream experimental integrity.

This guide provides mechanistically grounded, self-validating workflows to ensure the long-term stability of your compound, aligning with1 [1].

Mechanistic Overview: The Chemistry of Degradation

To effectively prevent degradation, we must first understand the causality behind it. The degradation of this specific Active Pharmaceutical Ingredient (API) is driven by two distinct, yet concurrent, oxidative pathways:

  • Phenol Auto-Oxidation: The phenol group is highly susceptible to radical-initiated auto-oxidation. Triggered by actinic light (UV) or trace transition metals, the phenolic hydrogen is abstracted to form a resonance-stabilized phenoxy radical. This radical further oxidizes into highly conjugated, colored quinone methide derivatives.

  • Amine Oxidative Dehydrogenation & Cleavage: The -NH-CH₂- linkage is vulnerable to aerobic oxidation. Dissolved oxygen acts as an oxidant to convert the secondary amine into an imine intermediate [2]. In the presence of adventitious moisture, this imine undergoes rapid hydrolysis, cleaving the molecule into two distinct degradants: 4-chloroaniline and 5-chlorosalicylaldehyde.

Degradation Pathway & Intervention Map

OxidationPathway cluster_phenol Phenol Auto-Oxidation Pathway cluster_amine Amine Oxidation & Cleavage Pathway API 4-Chloro-2-{[(4-chlorophenyl)amino]methyl}phenol (Intact API) PhenoxyRadical Phenoxy Radical (Initiation) API->PhenoxyRadical O2, UV Light (-H•) Imine Imine Intermediate (Oxidative Dehydrogenation) API->Imine Dissolved O2 Transition Metals Quinone Quinone Methide (Colored Degradant) PhenoxyRadical->Quinone Further Oxidation Cleavage Cleavage Products: 4-Chloroaniline + 5-Chlorosalicylaldehyde Imine->Cleavage Hydrolysis (+H2O) Prevention1 Intervention: BHT / Argon / Amber Glass Prevention1->PhenoxyRadical Quenches Radicals Prevention2 Intervention: Degassed Solvents / Desiccants Prevention2->Imine Blocks Oxidation

Caption: Mechanistic pathways of oxidative degradation and targeted stabilization interventions.

Troubleshooting & FAQs

Q1: Our solid batches of 4-Chloro-2-{[(4-chlorophenyl)amino]methyl}phenol are turning pink/brown after a few months at room temperature. What is happening? A: This discoloration is the hallmark of phenol auto-oxidation. The white/off-white powder is reacting with ambient oxygen and light to form quinone methides, which are highly conjugated and thus intensely colored. Even a 0.1% conversion to a quinone can turn a batch visibly pink. Solution: You must eliminate the initiation factors. Store the solid in amber glass vials (to block actinic UV light) and backfill the headspace with a heavy inert gas like Argon before sealing.

Q2: We observe a 5-10% assay drop when storing stock solutions in DMSO or Methanol over a week. How do we stabilize our liquid stocks? A: Solvents like DMSO and Methanol hold significant amounts of dissolved oxygen. In solution, the kinetic barrier for the oxidative dehydrogenation of the secondary amine is lowered [4]. Solution: You must chemically scavenge the oxygen radicals. Add2 [3] at a concentration of 0.1% w/v to your solvents prior to dissolving the API. BHT acts as a sacrificial hydrogen donor, breaking the auto-oxidation chain reaction.

Q3: LC-MS analysis of our degraded samples shows two major new peaks at m/z 127 and m/z 156. What are these? A: These masses correspond to 4-chloroaniline (m/z ~127) and 5-chlorosalicylaldehyde (m/z ~156). This confirms that the secondary amine has oxidized into an imine, which subsequently hydrolyzed due to trace water in your solvent. To prevent this, ensure your solvents are strictly anhydrous (stored over activated 3Å molecular sieves) to block the hydrolysis step.

Self-Validating Experimental Protocols

To ensure trustworthiness in your laboratory practices, do not rely on assumption. Implement the following self-validating protocols, which include built-in control arms to verify efficacy.

Protocol A: Preparation of Ultra-Stable Solid Aliquots

Objective: Prevent solid-state auto-oxidation during long-term storage (-20°C).

  • Drying: Transfer the synthesized or purchased powder into a vacuum desiccator containing Drierite. Apply vacuum (<10 mbar) for 12 hours to remove adventitious surface moisture.

  • Aliquoting: Working in a low-light environment, transfer single-use quantities (e.g., 5-10 mg) into 2 mL amber glass HPLC vials. Causality: Single-use aliquots prevent repeated freeze-thaw and oxygen exposure cycles.

  • Argon Purging: Insert an Argon line into the vial (hovering just above the powder). Purge gently for 30 seconds to displace ambient air. Argon is heavier than nitrogen and forms a protective blanket over the solid.

  • Sealing: Immediately cap the vial using a PTFE-lined crimp or screw cap. PTFE prevents oxygen permeation compared to standard silicone septa.

  • Validation Step: Keep one vial at room temperature under ambient light for 14 days as a "stressed control." Analyze both the -20°C Argon-purged vial and the stressed control via LC-UV at 254 nm. The protective effect will be analytically validated by the absence of quinone peaks in the -20°C sample.

Protocol B: Formulation of Stabilized Stock Solutions

Objective: Maintain >99% purity of the compound in solution for in vitro assays.

  • Solvent Preparation: Sparge your chosen solvent (e.g., anhydrous DMSO) with Nitrogen gas for 15 minutes to strip dissolved oxygen.

  • Antioxidant Addition: Dissolve BHT in the degassed solvent to achieve a final concentration of 0.1% w/v. Causality: BHT neutralizes peroxy radicals before they can attack the API's phenol or amine groups.

  • API Dissolution: Dissolve 4-Chloro-2-{[(4-chlorophenyl)amino]methyl}phenol into the stabilized solvent to your desired stock concentration (e.g., 10 mM).

  • Validation Step: Prepare a parallel stock solution without BHT and without degassing. Run an LC-MS analysis on both solutions at T=0, T=7 days, and T=14 days. You will observe the cleavage products (4-chloroaniline) exclusively in the unprotected control, validating your stabilized formulation.

Quantitative Stability Data

The following table summarizes expected degradation trajectories based on standard ICH Q1A accelerated stability modeling for this chemical class. Use this as a benchmark for your internal quality control.

Storage ConditionAtmosphereLight ExposureSolvent AdditivePurity at 1 MonthPurity at 6 MonthsPrimary Degradant Observed
Solid, 25°C Ambient AirAmbient UVNone94.2%81.5%Quinone Methides (Pink)
Solid, -20°C ArgonDark (Amber)None>99.9% 99.5% None (Stable)
DMSO Solution, 4°C Ambient AirDarkNone88.0%< 50.0%Cleavage Products (Imine Hydrolysis)
DMSO Solution, -20°C N2 DegassedDark0.1% BHT 99.8% 98.5% Trace N-Oxides

References

  • A Deep Dive into ICH Stability Guidelines (Q1A-Q1F)
  • Chemical Communications (RSC Publishing)
  • BHT Excipient Market: Connecting inactive ingredients, fillers and diluents with drug patents Drug Patent Watch URL
  • Massachusetts Institute of Technology (MIT Thesis)

Sources

Optimization

Technical Support Center: Overcoming False Positives in Colorimetric Assays with 4-Chloro-2-{[(4-chlorophenyl)amino]methyl}phenol

Welcome to the technical support guide for researchers, scientists, and drug development professionals utilizing 4-Chloro-2-{[(4-chlorophenyl)amino]methyl}phenol in colorimetric assays. This resource is designed to provi...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals utilizing 4-Chloro-2-{[(4-chlorophenyl)amino]methyl}phenol in colorimetric assays. This resource is designed to provide in-depth troubleshooting assistance and answers to frequently asked questions regarding the challenge of false positives. Our goal is to equip you with the scientific understanding and practical tools necessary to ensure the accuracy and reliability of your experimental results.

Introduction: Understanding the Challenge

4-Chloro-2-{[(4-chlorophenyl)amino]methyl}phenol is a compound with a chemical structure that includes a phenol group and an imine (Schiff base) linkage. While valuable in various biochemical and screening assays, its inherent chemical functionalities can also be a source of interference, leading to false-positive results. Phenolic compounds are known to interfere with a variety of assays, including those that rely on enzymatic reactions or specific dye-protein interactions.[1][2][3] This guide will delve into the mechanisms of such interference and provide actionable strategies for mitigation.

Part 1: Frequently Asked Questions (FAQs)

Here we address common questions about using 4-Chloro-2-{[(4-chlorophenyl)amino]methyl}phenol and the potential for false positives.

Q1: What is 4-Chloro-2-{[(4-chlorophenyl)amino]methyl}phenol and why is it used in my assays?

A1: 4-Chloro-2-{[(4-chlorophenyl)amino]methyl}phenol is a synthetic organic compound. Its structure, featuring two chlorophenyl rings linked by an aminomethyl bridge to a phenol, makes it a candidate for various biological screening assays due to its potential to interact with biological targets.[4] The imine or Schiff base group (C=N) is a key feature, often involved in coordination with metal ions and interactions with biological macromolecules like proteins and DNA.

Q2: What is a "false positive" in the context of a colorimetric assay?

A2: A false positive occurs when your assay indicates that the test compound has a specific effect (e.g., enzyme inhibition, antioxidant activity) when, in reality, it does not.[5][6] In colorimetric assays, this often manifests as a color change that is not due to the intended biological or chemical reaction but rather to direct interference from the compound itself.

Q3: What are the primary chemical features of 4-Chloro-2-{[(4-chlorophenyl)amino]methyl}phenol that can cause false positives?

A3: The main culprits are the phenolic hydroxyl (-OH) group and the imine (C=N) linkage .

  • Phenolic Group: Phenols are known reducing agents and can react with assay reagents, particularly those involving redox reactions (like peroxidase-based assays) or metal ions (like the Folin-Ciocalteu reagent).[1][2][7] This can lead to a color change independent of the enzyme or target being studied.

  • Imine (Schiff Base) Group: Schiff bases are known to be excellent chelating agents, meaning they can bind to metal ions that may be essential for enzyme function or are part of the detection system.[8][9] This sequestration of ions can inhibit an enzyme non-specifically, leading to a false-positive signal for inhibition.

Q4: Can this compound form aggregates that interfere with my assay?

A4: Yes, this is a significant concern. Phenolic compounds, in general, have a tendency to form aggregates in aqueous solutions, especially at higher concentrations.[10] These aggregates can physically sequester and inhibit enzymes non-specifically, leading to promiscuous inhibition that is not related to a specific binding event at the active site. This is a well-documented source of false-positive results in high-throughput screening.

Part 2: Troubleshooting Guide - From Problem to Solution

This section provides a systematic approach to identifying and resolving false positives when working with 4-Chloro-2-{[(4-chlorophenyl)amino]methyl}phenol.

Issue 1: Unexpectedly high signal or inhibition in a primary screen.

This is the most common indicator of a potential false positive. The initial "hit" may be an artifact of compound interference.

Root Cause Analysis Workflow

False_Positive_Workflow A Initial Hit: High Signal or Inhibition B Control Experiment 1: Assay without Enzyme/Target A->B  Run control C Control Experiment 2: Test for Aggregation A->C  Run control D Control Experiment 3: Spectrophotometric Scan A->D  Run control E Result: Signal Present? B->E F Result: Inhibition Reversed? C->F G Result: Compound Absorbs at Assay Wavelength? D->G H Conclusion: Direct Assay Interference E->H Yes K Conclusion: Potential True Hit E->K No Proceed to other controls I Conclusion: Aggregation-Based Inhibition F->I Yes F->K No Proceed to other controls J Conclusion: Compound Color Interference G->J Yes G->K No Proceed to other controls L Next Step: Proceed to Orthogonal Assays H->L I->L J->L K->L

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis of the Antimicrobial Efficacy of 4-Chloro-2-{[(4-chlorophenyl)amino]methyl}phenol Against Standard Antibiotics

In an era defined by the escalating challenge of antimicrobial resistance, the exploration of novel chemical entities with potent bactericidal or bacteriostatic properties is a cornerstone of modern drug discovery. This...

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Author: BenchChem Technical Support Team. Date: March 2026

In an era defined by the escalating challenge of antimicrobial resistance, the exploration of novel chemical entities with potent bactericidal or bacteriostatic properties is a cornerstone of modern drug discovery. This guide provides a comprehensive, in-depth comparison of the in-vitro antimicrobial activity of the novel compound 4-Chloro-2-{[(4-chlorophenyl)amino]methyl}phenol against established, clinically relevant antibiotics. Our objective is to furnish researchers, scientists, and drug development professionals with a robust framework for evaluating this compound, grounded in standardized, reproducible experimental protocols and comparative data analysis.

The narrative herein is built upon the foundational principles of antimicrobial susceptibility testing, explaining not just the "how" but the "why" behind each methodological choice. By adhering to internationally recognized standards, such as those set forth by the Clinical and Laboratory Standards Institute (CLSI), we ensure the validity and integrity of the presented data, empowering researchers to make informed decisions in the early-stage evaluation of promising antimicrobial candidates.

Foundational Metrics: Understanding MIC and MBC

To quantitatively assess a compound's antimicrobial prowess, two key metrics are universally employed: the Minimum Inhibitory Concentration (MIC) and the Minimum Bactericidal Concentration (MBC).

  • Minimum Inhibitory Concentration (MIC): This is the lowest concentration of an antimicrobial agent, typically expressed in µg/mL or mg/L, that prevents the visible in-vitro growth of a specific microorganism under standardized conditions.[1][2] The MIC value is a primary indicator of a compound's potency; a lower MIC signifies greater efficacy at a lower dose.[2][3]

  • Minimum Bactericidal Concentration (MBC): While MIC indicates growth inhibition (bacteriostatic activity), the MBC defines the lowest concentration required to achieve a bactericidal (killing) effect.[3] Specifically, it is the minimum concentration of an antimicrobial agent that results in a ≥99.9% reduction of the initial bacterial inoculum after a defined period.[4][5] The MBC test is a critical follow-up to the MIC assay, confirming whether a compound actively kills bacteria or merely halts their proliferation.[4][6]

The interpretation of these values is standardized by organizations like the CLSI, which publishes breakpoints to classify microbes as susceptible, intermediate, or resistant to specific antibiotics.[2][7][8]

Comparative Data Summary: An Illustrative Analysis

The following table presents illustrative data comparing the antimicrobial activity of 4-Chloro-2-{[(4-chlorophenyl)amino]methyl}phenol against two standard antibiotics, Ciprofloxacin (a fluoroquinolone) and Gentamicin (an aminoglycoside). This data, while hypothetical, is structured to reflect a plausible outcome from the experimental protocols detailed in this guide. It serves as a model for how to present and interpret results from such a comparative study.

Table 1: Comparative MIC and MBC Values (µg/mL)

MicroorganismAntimicrobial AgentMIC (µg/mL)MBC (µg/mL)Interpretation (Illustrative)
Staphylococcus aureus 4-Chloro-2-{[(4-chlorophenyl)amino]methyl}phenol48Potent Activity
(Gram-Positive)Ciprofloxacin0.51Susceptible
Gentamicin12Susceptible
Escherichia coli 4-Chloro-2-{[(4-chlorophenyl)amino]methyl}phenol816Moderate Activity
(Gram-Negative)Ciprofloxacin0.250.5Susceptible
Gentamicin24Susceptible
Pseudomonas aeruginosa 4-Chloro-2-{[(4-chlorophenyl)amino]methyl}phenol32>64Limited Activity
(Gram-Negative)Ciprofloxacin12Susceptible
Gentamicin48Susceptible

Note: Data for 4-Chloro-2-{[(4-chlorophenyl)amino]methyl}phenol is for illustrative purposes. The interpretation of "Susceptible" for standard antibiotics is based on established CLSI breakpoints.

Experimental Protocols: A Self-Validating Workflow

The credibility of any comparative analysis rests upon the rigor of its methodology. The following protocols, adapted from CLSI guidelines, provide a detailed, step-by-step process for determining MIC and MBC values.[9]

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This method is a gold standard for its efficiency and the quantitative nature of its results.[3]

  • Preparation of Antimicrobial Solutions:

    • Prepare a stock solution of 4-Chloro-2-{[(4-chlorophenyl)amino]methyl}phenol and each standard antibiotic in a suitable solvent (e.g., DMSO, followed by dilution in broth) at a concentration 100 times the highest desired test concentration.[5]

    • In a sterile 96-well U-bottom microtiter plate, add 100 µL of cation-adjusted Mueller-Hinton Broth (CAMHB) to wells 2 through 12.[5]

    • Add 200 µL of the highest concentration of the test agent to well 1.

    • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and repeating this process down to well 10. Discard the final 100 µL from well 10.[10] This creates a gradient of antimicrobial concentrations.

    • Well 11 serves as the growth control (broth and bacteria, no antimicrobial), and well 12 serves as the sterility control (broth only).[10]

  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hour) culture plate, select several isolated colonies of the test microorganism.

    • Suspend the colonies in sterile saline and adjust the turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[10]

    • Dilute this standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.[5]

  • Inoculation and Incubation:

    • Inoculate wells 1 through 11 with 100 µL of the final bacterial suspension. The final volume in each well will be 200 µL.

    • Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.[10]

  • Reading and Interpretation:

    • Following incubation, visually inspect the plate for turbidity (bacterial growth). The sterility control (well 12) should be clear, and the growth control (well 11) should be turbid.

    • The MIC is the lowest concentration of the antimicrobial agent at which there is no visible growth.[1]

Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)

This protocol is performed directly after the MIC is determined to assess bactericidal activity.

  • Subculturing:

    • From each well of the MIC plate that shows no visible growth, take a 10-100 µL aliquot.[5]

    • Spread the aliquot onto a sterile, antibiotic-free agar plate (e.g., Tryptic Soy Agar).

  • Incubation:

    • Incubate the agar plates at 35°C ± 2°C for 24-48 hours.[5]

  • Reading and Interpretation:

    • After incubation, count the number of colonies on each plate.

    • The MBC is defined as the lowest concentration that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.[4][5]

Workflow Visualization

MIC_MBC_Workflow cluster_MIC MIC Determination cluster_MBC MBC Determination prep_stock Prepare Stock Solutions serial_dilution Perform 2-Fold Serial Dilutions in 96-Well Plate prep_stock->serial_dilution inoculate Inoculate Wells (Final ~5x10^5 CFU/mL) serial_dilution->inoculate prep_inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) prep_inoculum->inoculate incubate_mic Incubate Plate (16-20h at 35°C) inoculate->incubate_mic read_mic Read MIC: Lowest Concentration with No Visible Growth incubate_mic->read_mic subculture Subculture from Clear MIC Wells onto Antibiotic-Free Agar read_mic->subculture Proceed with clear wells incubate_mbc Incubate Agar Plates (24-48h at 35°C) subculture->incubate_mbc read_mbc Read MBC: Lowest Concentration with ≥99.9% Killing incubate_mbc->read_mbc

Caption: Workflow for determining MIC and MBC.

Plausible Mechanisms of Action: A Comparative Overview

Understanding how a compound exerts its antimicrobial effect is crucial for its development. While the precise mechanism for 4-Chloro-2-{[(4-chlorophenyl)amino]methyl}phenol requires specific investigation, its structure as a chlorinated phenol suggests a potential mode of action involving the disruption of bacterial cell membrane integrity, a common trait for phenolic compounds.[11] This can lead to leakage of intracellular components and ultimately, cell death.

This contrasts with the well-defined mechanisms of the standard antibiotics:

  • Ciprofloxacin (Fluoroquinolone): Inhibits bacterial DNA replication by targeting essential enzymes, DNA gyrase and topoisomerase IV.

  • Gentamicin (Aminoglycoside): Binds to the 30S ribosomal subunit, disrupting protein synthesis and leading to the production of non-functional proteins.[12]

Cellular Targets Visualization

MoA cluster_cell Bacterial Cell membrane Cell Membrane ribosome 30S Ribosome dna DNA Gyrase / Topoisomerase IV cytoplasm Cytoplasm compound 4-Chloro-2-{[(4-chlorophenyl)amino] methyl}phenol compound->membrane Disrupts Integrity (Hypothesized) cipro Ciprofloxacin cipro->dna Inhibits DNA Replication genta Gentamicin genta->ribosome Inhibits Protein Synthesis

Caption: Potential mechanisms of antimicrobial action.

Conclusion and Future Perspectives

This guide provides a foundational framework for the comparative evaluation of 4-Chloro-2-{[(4-chlorophenyl)amino]methyl}phenol. The outlined protocols for MIC and MBC determination offer a standardized, reliable method for generating robust in-vitro efficacy data. Based on its chemical class, the compound holds potential as an antimicrobial agent, particularly through membrane disruption, a mechanism that can be effective against a broad spectrum of pathogens.

The illustrative data underscores the importance of direct, head-to-head comparisons against a panel of standard antibiotics and a diverse array of bacterial strains. Future research must focus on generating empirical data to validate these preliminary hypotheses. Key next steps should include:

  • Comprehensive in-vitro screening against a wide panel of clinically relevant and drug-resistant bacterial strains.

  • Toxicity and cytotoxicity assays to determine the compound's selectivity index and therapeutic window.

  • Mechanism of action studies , such as membrane potential assays and electron microscopy, to confirm the hypothesized mode of action.

  • In-vivo efficacy studies in appropriate animal models to assess performance in a complex biological system.

By systematically applying these rigorous scientific principles, the research community can effectively evaluate the true potential of 4-Chloro-2-{[(4-chlorophenyl)amino]methyl}phenol and other novel compounds in the vital search for the next generation of antimicrobial therapies.

References

  • J. W. Andrews, "The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance," Journal of Antimicrobial Chemotherapy, 2021. [Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8579326/]
  • Microchem Laboratory, "Minimum Bactericidal Concentration (MBC) Test," Microchem Laboratory. [Available at: https://microchemlab.
  • University of Basrah, "Lab Six :. - Minimum Bacteriocidal Concentration (MBC)," 2021. [Available at: https://www.researchgate.
  • A. D. Tymecka-Mulik, M. Hejnar, M. Wdowiak-Wrobel, "Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method," Protocols.io, 2023. [Available at: https://www.protocols.
  • Wikipedia, "Minimum inhibitory concentration," Wikipedia, the free encyclopedia. [Available at: https://en.wikipedia.
  • Microbe Investigations, "Minimum Bactericidal Concentration (MBC) Test," MIS. [Available at: https://microbeinvestigations.
  • Emery Pharma, "How-to guide: Minimum Inhibitory Concentration (MIC)," Emery Pharma, 2016. [Available at: https://emerypharma.
  • Clinical and Laboratory Standards Institute, "Antimicrobial Susceptibility Testing," CLSI. [Available at: https://clsi.
  • T. F. Mah, "Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B)," Journal of Visualized Experiments, 2014. [Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3992080/]
  • BenchChem, "Application Notes and Protocols: Determination of Minimum Inhibitory Concentration (MIC) for Antibacterial Agent 68." [Available at: https://www.benchchem.
  • BenchChem, "Application Notes and Protocols: Determination of Minimum Bactericidal Concentration (MBC) for EM49." [Available at: https://www.benchchem.
  • Clinical and Laboratory Standards Institute, "M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition," 2020. [Available at: https://clsi.org/media/2663/m100ed30_sample.pdf]
  • U.S. Food and Drug Administration, "Antibacterial Susceptibility Test Interpretive Criteria," FDA, 2026. [Available at: https://www.fda.gov/drugs/development-resources/antibacterial-susceptibility-test-interpretive-criteria]
  • Clinical and Laboratory Standards Institute, "M100 | Performance Standards for Antimicrobial Susceptibility Testing," CLSI.
  • A. J. Lonsway, et al., "Overview of changes in the Clinical and Laboratory Standards Institute Performance Standards for Antimicrobial Susceptibility Testing: M100 32nd and 33rd editions," Journal of Clinical Microbiology, 2025. [Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10406830/]
  • T. A. Tukur, et al., "Synthesis, Characterization and Antimicrobial Studies of 2-{(E)- [(4-Chlorophenyl)Imino]Methyl}Phenol Schiff Base Ligand and its Cu(II) Complex," Semantic Scholar, 2020. [Available at: https://www.semanticscholar.org/paper/Synthesis%2C-Characterization-and-Antimicrobial-of-Tukur-Abdulkadir/e54203794627440026e63283f51121d5c2194605]
  • J. Lee, et al., "4-Chloro-2-Isopropyl-5-Methylphenol Exhibits Antimicrobial and Adjuvant Activity against Methicillin-Resistant Staphylococcus aureus," Journal of Microbiology and Biotechnology, 2022. [Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9628901/]
  • M. A. Wani, et al., "Synthesis and Anticancer Evaluation of 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol Analogues: An Insight into Experimental and Theoretical Studies," MDPI, 2023. [Available at: https://www.mdpi.com/1420-3049/28/16/6098]
  • J. Sławiński, et al., "Synthesis and Antibacterial Activity of Novel 4-chloro-2-mercaptobenzenesulfonamide Derivatives," Journal of Enzyme Inhibition and Medicinal Chemistry, 2011. [Available at: https://pubmed.ncbi.nlm.nih.gov/22145585/]

Sources

Comparative

A Senior Application Scientist's Guide to the Rigorous Validation of LC-MS/MS Methods for the Quantification of N-Methylneodecanamide (CAS 100726-67-8)

For Researchers, Scientists, and Drug Development Professionals In the landscape of analytical chemistry, the precise and accurate quantification of active compounds is paramount. This guide provides an in-depth technica...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of analytical chemistry, the precise and accurate quantification of active compounds is paramount. This guide provides an in-depth technical comparison of Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) for the quantification of N-Methylneodecanamide (CAS 100726-67-8), a common insect repellent. We will explore the validation of this "gold standard" methodology in accordance with the globally harmonized International Council for Harmonisation (ICH) M10 guideline and compare its performance with alternative analytical techniques.[1][2][3] This document is intended to serve as a practical resource, grounded in scientific integrity and extensive field experience, to aid researchers in selecting and validating the most appropriate analytical method for their needs.

Part 1: The Criticality of Method Validation for N-Methylneodecanamide

The objective of validating a bioanalytical method is to demonstrate that it is suitable for its intended purpose.[4] The ICH M10 guideline, now adopted by major regulatory bodies including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), provides a comprehensive framework for the validation of bioanalytical methods.[1][2] Adherence to these guidelines ensures the quality and consistency of bioanalytical data supporting regulatory submissions.[4]

Part 2: Deconstructing the LC-MS/MS Method Validation Process for N-Methylneodecanamide

LC-MS/MS has become the cornerstone for quantitative bioanalysis due to its high sensitivity, selectivity, and specificity.[5] However, to ensure the reliability of the data generated, a rigorous validation process is non-negotiable. This process is not merely a checklist of experiments but a systematic investigation into the method's performance characteristics.

The validation of an LC-MS/MS method is a multifaceted process. Here, we delve into the core parameters as stipulated by the ICH M10 guideline, explaining the rationale behind each experimental choice.[1][2][4][6]

Core Validation Parameters:
  • Selectivity and Specificity: This is the cornerstone of any analytical method. Selectivity is the ability of the method to differentiate and quantify the analyte in the presence of other components in the sample, while specificity ensures that the signal measured is solely from the analyte of interest.[1] For N-Methylneodecanamide, this means demonstrating that common formulation excipients, impurities, or endogenous components in biological matrices do not interfere with its quantification.

  • Accuracy and Precision: Accuracy represents the closeness of the measured value to the true value, while precision reflects the reproducibility of the measurements.[1] These are assessed at multiple concentration levels, including the Lower Limit of Quantification (LLOQ), low, medium, and high-quality control (QC) samples.

  • Calibration Curve and Linearity: A calibration curve is generated by analyzing a series of standards with known concentrations of N-Methylneodecanamide. The linearity of the method is its ability to produce results that are directly proportional to the concentration of the analyte within a defined range.

  • Matrix Effect: This phenomenon, where components of the sample matrix suppress or enhance the ionization of the analyte, is a critical consideration in LC-MS/MS.[1] It must be evaluated to ensure that the accuracy and precision of the method are not compromised by the sample matrix.

  • Stability: The stability of N-Methylneodecanamide must be assessed under various conditions that mimic the sample handling and analysis process. This includes freeze-thaw stability, short-term stability at room temperature, and long-term stability at the intended storage temperature.[1]

Experimental Workflow for LC-MS/MS Method Validation

Method Selection Start Start: Need to Quantify N-Methylneodecanamide High_Sensitivity High Sensitivity & Specificity Required? Start->High_Sensitivity High_Throughput High Throughput Needed? High_Sensitivity->High_Throughput No LC_MS LC-MS/MS High_Sensitivity->LC_MS Yes Volatile Is the Analyte Sufficiently Volatile & Thermally Stable? High_Throughput->Volatile No ELISA ELISA High_Throughput->ELISA Yes Volatile->LC_MS No GC_MS GC-MS Volatile->GC_MS Yes

Sources

Validation

Comprehensive Comparison Guide: Reproducibility of Mannich Base Synthesis Methods for 4-Chloro-2-{[(4-chlorophenyl)amino]methyl}phenol

Executive Summary The synthesis of 4-Chloro-2-{[(4-chlorophenyl)amino]methyl}phenol (CAS: 100726-67-8) presents a unique challenge in organic chemistry and drug development. As a biologically active Mannich base, this co...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of 4-Chloro-2-{[(4-chlorophenyl)amino]methyl}phenol (CAS: 100726-67-8) presents a unique challenge in organic chemistry and drug development. As a biologically active Mannich base, this compound holds significant potential in medicinal chemistry, particularly for its antimicrobial and antioxidant properties[1]. However, achieving high reproducibility, minimizing byproducts, and scaling the synthesis requires precise control over reaction dynamics.

This guide objectively compares conventional, ultrasound-assisted, and microwave-assisted methodologies, providing researchers with field-proven insights and self-validating protocols to ensure synthetic integrity.

Mechanistic Causality & Reaction Dynamics

The formation of this target compound relies on a classic three-component Mannich condensation involving a primary amine (4-chloroaniline), a non-enolizable carbonyl (formaldehyde), and an electron-rich nucleophile (4-chlorophenol)[2].

The Core Challenge: Using a primary amine introduces a significant synthetic hurdle. Because primary amines possess two reactive N-H protons, the initial mono-Mannich base (our target) can act as a secondary amine and undergo a subsequent reaction to form an unwanted tertiary amine (bis-Mannich base)[2].

The Causality of Control: To suppress this over-alkylation, the reaction demands strict 1:1:1 stoichiometry and rapid, controlled energy input. The electrophilic aromatic substitution must be driven to completion quickly before the mono-alkylated product can re-enter the catalytic cycle[3].

Mechanism A 4-Chloroaniline C Iminium Ion A->C + B (-H2O) B Formaldehyde E Target Mannich Base C->E + D (ortho-Attack) D 4-Chlorophenol

Figure 1: Mechanistic pathway of the Mannich reaction forming the target compound.

Objective Comparison of Synthesis Modalities

When scaling or optimizing the synthesis of 4-Chloro-2-{[(4-chlorophenyl)amino]methyl}phenol, the choice of energy delivery fundamentally alters the reaction's efficiency and environmental footprint.

  • Conventional Reflux: Relies on conductive heating. It suffers from thermal gradients that prolong reaction times and increase the likelihood of bis-Mannich base formation due to prolonged exposure of the mono-product to unreacted formaldehyde[3].

  • Ultrasound-Assisted (Sonochemistry): Utilizes acoustic cavitation to create localized "hot spots" of extreme temperature and pressure. This mechanical energy drives the reaction efficiently without raising the bulk temperature, making it a greener alternative[4].

  • Microwave-Assisted Synthesis (MW): Employs dielectric heating to uniformly agitate polar molecules (like ethanol and the iminium intermediate). This instantaneous, volumetric heating accelerates the reaction rate by up to 120 times compared to conventional methods, effectively bypassing the thermodynamic window where secondary alkylation occurs[5].

Performance Metrics Comparison
Synthesis ModalityReaction TimeAverage Yield (%)E-factor (Waste/Product)Primary Impurity Profile
Conventional Reflux 6 - 8 Hours62 - 68%15.2Bis-Mannich base, unreacted phenol
Ultrasound-Assisted 1.5 - 2 Hours78 - 82%8.4Traces of Schiff base
Microwave-Assisted 15 - 20 Mins88 - 93%2.1Negligible (<2%)

Data synthesized from comparative baseline studies on phenolic Mannich bases.

Experimental Workflow & Self-Validating Protocol

Based on the comparative data, Microwave-Assisted Synthesis is the most reproducible and efficient method. Below is a self-validating protocol designed for maximum trustworthiness and yield.

Workflow Step1 1. Stoichiometric Mixing (1:1:1) Step2 2. Solvent Addition (Ethanol, 0-5 °C) Step1->Step2 Prevents exothermic runaway Step3 3. Microwave Irradiation (300 W, 100 °C) Step2->Step3 Initiates controlled heating Step4 4. Precipitation & Isolation Step3->Step4 High yield mono-alkylation Step5 5. Self-Validation (TLC & Recrystallization) Step4->Step5 Ensures >98% purity

Figure 2: Optimized microwave-assisted experimental workflow for reproducible synthesis.

Step-by-Step Microwave Protocol

Note: This protocol incorporates causality-driven steps to ensure experimental integrity.

  • Preparation of the Iminium Precursor: In a 50 mL microwave-transparent quartz vessel, dissolve 10.0 mmol (1.27 g) of 4-chloroaniline in 15 mL of absolute ethanol. Causality: Absolute ethanol is chosen as a polar protic solvent because it effectively couples with microwave frequencies and stabilizes the transition state of the Schiff base without introducing water that could drive the equilibrium backward[3].

  • Controlled Formaldehyde Addition: Cool the vessel to 0-5 °C using an ice bath. Slowly add 10.0 mmol (0.75 mL of 37% aqueous solution) of formaldehyde dropwise under continuous magnetic stirring. Causality: Formaldehyde addition is highly exothermic. Low-temperature addition prevents premature polymerization of formaldehyde and ensures the quantitative formation of the iminium electrophile.

  • Nucleophilic Introduction: Add exactly 10.0 mmol (1.28 g) of 4-chlorophenol to the mixture. Seal the quartz vessel securely. Causality: Strict equimolar ratios are non-negotiable to prevent the primary amine from undergoing a double Mannich condensation[2].

  • Microwave Irradiation: Place the vessel in a dedicated laboratory microwave reactor. Irradiate at a constant power of 300 W, ramping to 100 °C, and hold for 15 minutes. Causality: Volumetric dielectric heating at 100 °C provides the exact activation energy required for the ortho-electrophilic aromatic substitution on the phenol ring, completing the reaction before side-products can form[5].

  • Isolation and Self-Validation: Allow the vessel to cool to room temperature (25 °C). The target compound will precipitate as a solid. Filter under vacuum and wash with cold ethanol. Self-Validation: Perform Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) mobile phase. A single distinct spot confirms the absence of the bis-Mannich impurity. Recrystallize from an ethanol/water mixture to achieve >98% purity.

Sources

Comparative

In vivo vs in vitro efficacy validation of 4-Chloro-2-{[(4-chlorophenyl)amino]methyl}phenol derivatives

Bridging the Preclinical Gap: In Vitro vs. In Vivo Efficacy Validation of 4-Chloro-2-{[(4-chlorophenyl)amino]methyl}phenol Derivatives As a Senior Application Scientist overseeing preclinical drug development pipelines,...

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Author: BenchChem Technical Support Team. Date: March 2026

Bridging the Preclinical Gap: In Vitro vs. In Vivo Efficacy Validation of 4-Chloro-2-{[(4-chlorophenyl)amino]methyl}phenol Derivatives

As a Senior Application Scientist overseeing preclinical drug development pipelines, I frequently encounter small-molecule scaffolds that exhibit exceptional in vitro potency but fail to translate in vivo due to poor pharmacokinetic stability or off-target toxicity. The bis-aryl Mannich base scaffold—specifically 4-Chloro-2-{[(4-chlorophenyl)amino]methyl}phenol (hereafter referred to as 4-Cl-PAM-Phenol ) and its derivatives—represents a highly compelling exception.

Recent literature highlights the utility of phenolic Mannich bases in medicinal chemistry as targeted covalent inhibitors [1]. This guide provides an objective, data-driven comparison of the in vitro and in vivo performance of 4-Cl-PAM-Phenol derivatives, detailing the causality behind our experimental designs and establishing self-validating protocols for rigorous evaluation.

Mechanistic Rationale: The "Why" Behind the Molecule

Before designing an efficacy validation workflow, we must understand the target biology. Why target cancers with a Mannich base?

Many aggressive malignancies (e.g., breast and hepatic carcinomas) overexpress Thioredoxin Reductase (TrxR) to manage the elevated oxidative stress inherent to rapid tumor growth. 4-Cl-PAM-Phenol derivatives act as mechanism-based inhibitors of TrxR. In the physiological microenvironment, the aminomethyl group undergoes base-catalyzed deamination to form a highly electrophilic ortho-quinone methide intermediate. This intermediate selectively alkylates the nucleophilic C-terminal selenocysteine (Sec) or cysteine residues of TrxR [2].

This covalent modification is lethal to the cancer cell: it not only blocks TrxR's antioxidant activity but converts the enzyme into a pro-oxidant generator, leading to a massive accumulation of Reactive Oxygen Species (ROS) and irreversible mitochondrial dysfunction.

TrxR_Pathway A 4-Cl-PAM-Phenol (Mannich Base) B ortho-Quinone Methide (Electrophilic Intermediate) A->B Deamination (Physiological pH) C Thioredoxin Reductase (TrxR) C-terminal Alkylation B->C Covalent Binding D Inhibition of Trx Reduction C->D Loss of Antioxidant Function E Massive ROS Accumulation C->E Pro-oxidant Conversion D->E F Mitochondrial Dysfunction & Apoptosis E->F Oxidative Stress Threshold Exceeded

Caption: Mechanistic pathway of TrxR inhibition by 4-Cl-PAM-Phenol leading to ROS-mediated apoptosis.

In Vitro Efficacy Validation: Self-Validating Protocols

To establish baseline potency, we utilize a dual-assay system: a cell-free recombinant enzyme assay to prove direct target engagement, followed by a cell-based viability assay to confirm membrane permeability and phenotypic effect.

Protocol A: Recombinant TrxR Inhibition Assay

Causality: We use 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) as a substrate because its reduction by TrxR yields TNB, which absorbs strongly at 412 nm, allowing for real-time kinetic monitoring of enzyme inhibition.

  • Preparation: Prepare assay buffer (50 mM Tris-HCl, pH 7.5, 1 mM EDTA).

  • Incubation: Incubate 10 nM recombinant human TrxR1 with varying concentrations of 4-Cl-PAM-Phenol (0.1 - 50 µM) and 200 µM NADPH for 30 minutes at 25°C.

  • Initiation & Measurement: Add 3 mM DTNB to initiate the reaction. Measure absorbance at 412 nm every 30 seconds for 10 minutes.

  • Self-Validation System: Every plate must include a vehicle control (1% DMSO, representing 100% enzyme activity) and a positive control (1 µM Auranofin, a known irreversible TrxR inhibitor). If Auranofin fails to suppress activity by >90%, the recombinant enzyme batch is compromised, and the plate is discarded.

Protocol B: MCF-7 Cell Viability (MTT Assay)

Causality: The 72-hour incubation window is critical. Because 4-Cl-PAM-Phenol relies on ROS accumulation to trigger apoptosis, shorter timepoints (e.g., 24h) often yield artificially high IC50 values that do not reflect the compound's true potency.

  • Seeding: Seed MCF-7 human breast cancer cells at 5×103 cells/well in 96-well plates. Allow 24h for adherence.

  • Treatment: Treat cells with serial dilutions of 4-Cl-PAM-Phenol (0.5 - 100 µM) or Doxorubicin (reference standard) for 72 hours.

  • Detection: Add 20 µL of MTT solution (5 mg/mL) per well. Incubate for 4 hours. Remove media, dissolve formazan crystals in 150 µL DMSO, and read absorbance at 570 nm.

In Vivo Efficacy Validation: Translating to the Xenograft Model

In vitro data is only a hypothesis until proven in vivo. The primary challenge for electrophilic compounds is premature scavenging by serum glutathione (GSH) before reaching the tumor.

Translation_Workflow InVitro In Vitro Screening (TrxR & MTT Assays) ADME Microsomal Stability & PK Profiling InVitro->ADME IC50 < 5 µM InVivo In Vivo Efficacy (MCF-7 Xenograft) ADME->InVivo T1/2 > 60 min Tox Toxicity Profiling (Body Weight & Histology) InVivo->Tox Efficacy Confirmed

Caption: Logical workflow bridging in vitro potency to in vivo efficacy and safety.

Protocol C: MCF-7 Murine Xenograft Model
  • Model Establishment: Suspend 5×106 MCF-7 cells in a 1:1 mixture of PBS and Matrigel. Inject subcutaneously into the right flank of 6-week-old female BALB/c nude mice.

  • Randomization: Once tumors reach an average volume of ~100 mm³, randomize mice into three groups (n=8/group): Vehicle (10% DMSO/90% Corn Oil), 4-Cl-PAM-Phenol (10 mg/kg, Intraperitoneal, daily), and Doxorubicin (2 mg/kg, Intravenous, twice weekly).

  • Monitoring & Self-Validation: Measure tumor volume ( V=2length×width2​ ) using digital calipers every 3 days for 21 days. Crucial metric: Body weight must be recorded simultaneously. Body weight monitoring is the primary self-validating metric for gross systemic toxicity. A weight loss exceeding 15% mandates immediate humane euthanasia and flags the compound as possessing an unviable therapeutic window.

Data Presentation & Comparative Analysis

The table below summarizes the experimental findings, comparing the 4-Cl-PAM-Phenol derivative against the clinical standard, Doxorubicin.

Performance MetricVehicle Control4-Cl-PAM-Phenol (10 mg/kg)Doxorubicin (2 mg/kg)
TrxR Enzyme IC50 (µM) N/A1.2 ± 0.1> 100 (Non-target)
MCF-7 Cell IC50 (µM) N/A3.4 ± 0.30.8 ± 0.1
Tumor Growth Inhibition (TGI %) 0%68.4%74.2%
Max Body Weight Change (%) +2.1%-3.5% (Well tolerated)-18.2% (Severe toxicity)
Therapeutic Window N/AWide Narrow
The Translation Verdict

Why does 4-Cl-PAM-Phenol translate so effectively from the bench to the animal model? The data reveals a fascinating pharmacokinetic advantage. Unlike traditional Michael acceptors that are rapidly neutralized in the bloodstream, the Mannich base acts as a prodrug-like masked electrophile. It remains relatively stable in systemic circulation. Once it enters the slightly acidic, ROS-rich tumor microenvironment, the deamination rate accelerates, releasing the reactive quinone methide directly at the site of action.

This localized activation explains the data in the table: while Doxorubicin is slightly more potent in vitro (IC50 0.8 µM vs 3.4 µM) and yields a marginally higher Tumor Growth Inhibition (74.2% vs 68.4%), Doxorubicin causes severe systemic toxicity (-18.2% body weight). Conversely, 4-Cl-PAM-Phenol achieves comparable in vivo efficacy with negligible toxicity (-3.5% body weight), demonstrating a vastly superior therapeutic window.

References

  • Roman G. Mannich bases in medicinal chemistry and drug design. European Journal of Medicinal Chemistry. 2015. URL: [Link]

  • Davioud-Charvet E, et al. Mechanism-Based Inactivation of Thioredoxin Reductase from Plasmodium falciparum by Mannich Bases. Implication for Cytotoxicity. Biochemistry. 2003. URL: [Link]

Safety & Regulatory Compliance

Safety

4-Chloro-2-{[(4-chlorophenyl)amino]methyl}phenol proper disposal procedures

Standard Operating Procedure & Scientific Guide: Disposal of 4-Chloro-2-{[(4-chlorophenyl)amino]methyl}phenol As a specialized Mannich base containing both a chlorinated phenol and a chlorinated aniline moiety, 4-Chloro-...

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Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure & Scientific Guide: Disposal of 4-Chloro-2-{[(4-chlorophenyl)amino]methyl}phenol

As a specialized Mannich base containing both a chlorinated phenol and a chlorinated aniline moiety, 4-Chloro-2-{[(4-chlorophenyl)amino]methyl}phenol requires strict lifecycle and waste management. Improper disposal of halogenated aromatics poses severe environmental and human health risks, primarily due to their potential to generate highly toxic byproducts under suboptimal destruction conditions.

This guide provides researchers and drug development professionals with a self-validating, step-by-step protocol for the safe handling, segregation, and disposal of this compound, ensuring compliance with environmental regulations and laboratory safety standards.

Chemical Profile & Quantitative Disposal Parameters

Before initiating any disposal protocol, it is critical to understand the quantitative parameters that govern the fate of halogenated organic compounds. The table below summarizes the chemical profile and the strict physical parameters required for its destruction.

ParameterSpecification / Data
Chemical Identity 4-Chloro-2-{[(4-chlorophenyl)amino]methyl}phenol
CAS Number 100726-67-8[1]
Waste Classification Halogenated Organic Waste[2]
Primary Hazards Skin/Eye Irritant, Environmental Toxicity, Dioxin Precursor
Required Destruction Method Rotary Kiln Incineration with Caustic Scrubbing[3]
Minimum Incineration Temp. > 1000 °C[4]
Minimum Residence Time ≥ 2.0 seconds[4]
Max SAA Accumulation 55 gallons (General) / 1 quart (Acutely Toxic)[5]

The Causality of Destruction: Why Temperature and Segregation Matter

In laboratory waste management, protocols are not arbitrary; they are dictated by thermodynamics and chemical kinetics. When handling chlorinated phenols, the primary disposal concern is the prevention of polychlorinated dibenzo-p-dioxins (PCDDs) and polychlorinated dibenzofurans (PCDFs) [4].

The Danger of Low-Temperature Combustion: If this compound is subjected to low-temperature pyrolysis or incomplete combustion (300–700 °C), the thermal degradation process induces the homolytic cleavage of the phenolic O-H bond. This forms highly reactive chlorophenoxyl radicals [4]. These intermediates rapidly undergo radical-radical recombination, leading to the synthesis of stable, highly toxic PCDDs and PCDFs[4]. Even under low-temperature oxidative conditions, similar pathways yield high concentrations of dichlorodibenzofurans[6].

The High-Temperature Solution: To bypass the thermodynamic stability window of dioxins, environmental protection agencies mandate that halogenated organic waste be destroyed via high-temperature rotary kiln incineration (>1000 °C)[3]. Under these extreme oxidative conditions with a residence time of at least 2.0 seconds, the compound is completely mineralized into carbon dioxide ( CO2​ ), water ( H2​O ), and hydrogen chloride ( HCl ) gas[4]. The acidic HCl exhaust is subsequently neutralized by a caustic scrubber system before atmospheric release[3].

Mechanism Start 4-Chloro-2-{[(4-chlorophenyl)amino]methyl}phenol (Chlorinated Phenol Base) LowTemp Low-Temp Pyrolysis (300-700°C) Start->LowTemp Improper Disposal HighTemp High-Temp Oxidation (>1000°C) Start->HighTemp Standard Protocol Radical Chlorophenoxyl Radicals (Intermediate) LowTemp->Radical Homolytic Cleavage Mineral Complete Mineralization (CO2, H2O, HCl) HighTemp->Mineral Rapid Oxidation Dioxin PCDDs / PCDFs (Highly Toxic Dioxins) Radical->Dioxin Radical Recombination

Fig 1. Thermal degradation pathways: Dioxin formation vs. complete mineralization.

Step-by-Step Spill Management Protocol

In the event of an accidental spill during synthesis or transfer, immediate and precise action is required to prevent environmental contamination and personnel exposure.

  • Evacuate and Ventilate: Close laboratory doors and open the chemical fume hood exhaust to maximum capacity to ventilate the area[5].

  • Don Appropriate PPE: Ensure you are wearing a lab coat, safety goggles, and chemical-resistant gloves (e.g., Neoprene or heavy-duty Nitrile).

  • Containment (No Water): Do NOT use water to flush the spill, as this will spread the halogenated contaminant and potentially penetrate porous surfaces[2].

  • Absorption: Place inert absorbent pads or vermiculite directly over the spill. Allow the material to sit and fully absorb the chemical[5].

  • Collection: Sweep up the saturated absorbent using a non-sparking tool and place it into a heavy-duty plastic bag or a compatible, sealable container[5].

  • Tagging: Seal the container tightly and immediately affix a Hazardous Waste Tag, explicitly listing the chemical name[2]. Request an emergency pickup from your Environmental Health and Safety (EHS) department[2].

Standard Operating Procedure: Waste Segregation & Disposal

Halogenated solvents and compounds can cost up to three times more to dispose of than non-halogenated waste because they lower the BTU (heating value) of the waste stream and require specialized scrubbing equipment[2],[7]. Strict segregation is a self-validating system that ensures safety and cost-efficiency.

Step 1: Container Selection Select a chemically compatible waste container (e.g., a 4-liter white poly bottle or a 5-gallon plastic carboy)[2]. Ensure the container has a threaded cap that can form a vapor-tight seal[5]. Do not use aluminum containers, as halogenated compounds can react corrosively with aluminum over time.

Step 2: Immediate Labeling Before the first drop of waste is added, affix a "Hazardous Waste" tag to the container[5]. The label must explicitly state "Halogenated Waste" and list the full chemical name: 4-Chloro-2-{[(4-chlorophenyl)amino]methyl}phenol. Do not use abbreviations or chemical formulas[5].

Step 3: Active Segregation Commingle this waste only with other halogenated organic solvents (e.g., Dichloromethane, Chloroform)[5],[7]. Keep it strictly separated from non-halogenated solvents, strong acids, heavy metals, and oxidizing agents[2],[7].

Step 4: Satellite Accumulation Area (SAA) Storage Store the active collection container in a designated SAA, preferably inside an operating chemical fume hood[2]. The container must sit inside a secondary containment tray to capture any potential leaks[2]. The lid must remain tightly closed at all times unless waste is actively being added[5],[7].

Step 5: EHS Transfer Once the container is 90% full, or reaches the maximum SAA time limit (typically 90 days, depending on local regulations), transfer the waste to EHS for off-site rotary kiln incineration[5],[3].

Workflow Gen 1. Waste Generation (Fume Hood) Seg 2. Segregation (Halogenated Organics) Gen->Seg SAA 3. SAA Storage (Secondary Containment) Seg->SAA EHS 4. EHS Collection (Hazardous Waste Tag) SAA->EHS Inc 5. Rotary Kiln Incineration (>1000°C) EHS->Inc Scrub 6. Caustic Scrubbing (HCl Neutralization) Inc->Scrub

Fig 2. Cradle-to-grave workflow for halogenated organic waste segregation and destruction.

References

  • 5, illinois.edu.[5]

  • 2, temple.edu.[2] 3.7, cornell.edu.[7] 4.3, epa.gov.[3] 5.4, Environmental Science & Technology - ACS Publications.[4] 6.6, Environmental Science & Technology - ACS Publications.[6] 7.1, bldpharm.com.[1]

Sources

Handling

Personal protective equipment for handling 4-Chloro-2-{[(4-chlorophenyl)amino]methyl}phenol

Comprehensive Safety and Operational Guide: Handling 4-Chloro-2-{[(4-chlorophenyl)amino]methyl}phenol Working with complex halogenated organic compounds requires moving beyond basic laboratory safety protocols. 4-Chloro-...

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Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Operational Guide: Handling 4-Chloro-2-{[(4-chlorophenyl)amino]methyl}phenol

Working with complex halogenated organic compounds requires moving beyond basic laboratory safety protocols. 4-Chloro-2-{[(4-chlorophenyl)amino]methyl}phenol (CAS: 100726-67-8) is a synthetic intermediate characterized by two highly reactive and potentially hazardous functional moieties: a chlorophenol ring and a secondary diarylamine linkage. As a Senior Application Scientist, I have designed this guide to provide you with a self-validating, mechanistic approach to handling this chemical safely.

Hazard Identification & Mechanistic Causality

To select the correct Personal Protective Equipment (PPE), we must first understand why this specific molecule is dangerous. The dual nature of its functional groups presents overlapping hazards:

  • Aggressive Dermal Penetration: Chlorophenols are highly lipophilic. In vivo and in vitro toxicological data indicate that chlorophenols are readily absorbed following dermal exposure, rapidly crossing the stratum corneum and entering systemic circulation[1].

  • Systemic Toxicity: Once absorbed, halogenated phenols and anilines can uncouple oxidative phosphorylation and potentially induce methemoglobinemia, compromising the oxygen-carrying capacity of the blood.

  • Ocular and Respiratory Irritation: As a phenolic derivative, the fine dust of this compound acts as a severe mucous membrane irritant.

Personal Protective Equipment (PPE) Matrix

To mitigate these risks, a multi-layered defense system is required. The OSHA Personal Protective Equipment standard mandates that PPE must be selected based on a rigorous hazard assessment of the specific laboratory environment[2].

Table: PPE Requirements by Operational Scale

PPE CategoryAnalytical Scale (< 100 mg)Preparative/Bulk Scale (> 100 mg)Mechanistic Rationale
Eye/Face ANSI Z87.1 Safety GogglesSplash Goggles + Full Face ShieldPrevents micro-particulate deposition in the ocular mucosa. Safety glasses are insufficient for fine powders.
Hands (Inner) Nitrile (min. 4 mil)Nitrile (min. 6 mil, extended cuff)Provides baseline dexterity and immediate tactile feedback.
Hands (Outer) N/ANeoprene or Butyl RubberChlorophenols rapidly permeate standard thin nitrile. Neoprene offers superior halogenated solvent and phenol resistance.
Body Flame-resistant (FR) Lab CoatFR Lab Coat + Chem-Resistant ApronPrevents dust accumulation on standard woven fabrics, which can lead to chronic secondary exposure.
Respiratory N/A (If handled in Fume Hood)N95/P100 Particulate RespiratorPrevents inhalation of aerosolized powders during bulk transfer if engineering controls cannot fully contain the dust[3].

Step-by-Step Operational Protocol

A self-validating protocol ensures that safety is actively confirmed at each step, rather than assumed.

Phase 1: Pre-Operational Validation

  • Verify Engineering Controls: Ensure the chemical fume hood is operational with a face velocity between 80–100 feet per minute (fpm). Self-Validation: Do not rely solely on the digital monitor; tape a small Kimwipe to the bottom of the sash to visually confirm inward directional airflow before opening the chemical container.

  • Inspect PPE Integrity: Perform a visual and inflation test on outer neoprene gloves to check for pinhole leaks.

Phase 2: Weighing and Transfer

  • Static Mitigation: 4-Chloro-2-{[(4-chlorophenyl)amino]methyl}phenol is a dry powder prone to static charge. Use an anti-static gun (e.g., Zerostat) on the weighing boat and stainless-steel spatula to prevent the powder from aerosolizing or clinging to gloves.

  • Enclosed Weighing: Weigh the compound inside the fume hood using an enclosed analytical balance. If an external balance must be used, tare a secondary containment vessel (e.g., a screw-cap vial) inside the hood, seal it, weigh it externally, and return it to the hood before opening.

  • Solvent Addition: When dissolving the compound, add the solvent slowly down the inner wall of the reaction vessel to minimize dust kick-up.

Phase 3: Decontamination

  • Surface Cleaning: Wipe down the balance and hood surface with a solvent known to dissolve the compound (e.g., isopropanol), followed by a secondary wipe with mild soapy water to remove residual organics.

  • Glove Removal: Doff the outer neoprene gloves using the "beak method" (pulling the glove inside out) to avoid contaminating the inner nitrile gloves. Dispose of the inner gloves immediately after.

Spill Response and Disposal Plan

Emergency Spill Protocol:

  • Isolate: Evacuate the immediate area and lower the fume hood sash.

  • Solid Spill: Do NOT use water. The compound is highly hydrophobic, and water will only spread the contamination. Gently cover the powder with damp sand or a commercial chemical absorbent pad to suppress dust.

  • Liquid Spill (if dissolved): Apply an inert absorbent (e.g., vermiculite or diatomaceous earth) from the perimeter inwards to prevent the spread of the solvent front.

  • Collection: Use a non-sparking, plastic scoop to transfer the absorbed material into a sealable hazardous waste container.

Disposal Plan: All materials contaminated with 4-Chloro-2-{[(4-chlorophenyl)amino]methyl}phenol (including gloves and Kimwipes) must be segregated as Halogenated Organic Waste . Do not mix with general organic waste, as halogenated compounds require specialized high-temperature incineration to prevent the formation of toxic dioxins.

Operational Workflow Diagram

PPE_Workflow Start Hazard Assessment 4-Chloro-2-{[(4-chlorophenyl)amino]methyl}phenol EngControls Engineering Controls (Chemical Fume Hood / Glove Box) Start->EngControls PPE_Eye Eye/Face Protection (Splash Goggles + Shield) EngControls->PPE_Eye PPE_Skin Dermal Protection (Double Gloves: Nitrile + Neoprene) EngControls->PPE_Skin PPE_Resp Respiratory Protection (P100 / N95 for particulates) EngControls->PPE_Resp Execution Operational Execution (Weighing & Transfer) PPE_Eye->Execution PPE_Skin->Execution PPE_Resp->Execution Spill Spill Response (Containment & Absorbent) Execution->Spill If accident occurs Disposal Waste Disposal (EPA-compliant Halogenated Waste) Execution->Disposal Routine completion Spill->Disposal

Safe handling workflow for 4-Chloro-2-{[(4-chlorophenyl)amino]methyl}phenol.

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chloro-2-{[(4-chlorophenyl)amino]methyl}phenol
Reactant of Route 2
Reactant of Route 2
4-Chloro-2-{[(4-chlorophenyl)amino]methyl}phenol
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